Product packaging for 3-Cyclopropoxy-5-methylbenzoic acid(Cat. No.:)

3-Cyclopropoxy-5-methylbenzoic acid

Cat. No.: B12093757
M. Wt: 192.21 g/mol
InChI Key: JWJBZZDZHRZZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropoxy-5-methylbenzoic acid is a valuable benzoic acid derivative for research and development, particularly in medicinal chemistry. The compound features a cyclopropoxy substituent, a functional group known for its interesting electronic properties. The cyclopropyl group can act as a powerful electron donor through sigma hyperconjugation, which can influence the electronic characteristics and stability of the molecule and its potential interaction with biological targets . This makes it a versatile building block for constructing more complex molecules. This chemical is intended for research applications only and is a key synthetic intermediate in organic synthesis. It can be used in the development of potential pharmacologically active compounds, similar to other cyclopropyl-containing molecules studied for various biological activities . Researchers utilize this compound under laboratory conditions only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B12093757 3-Cyclopropoxy-5-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-7-4-8(11(12)13)6-10(5-7)14-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,12,13)

InChI Key

JWJBZZDZHRZZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Cyclopropoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available databases and scientific literature lack a specific CAS number and experimental data for 3-Cyclopropoxy-5-methylbenzoic acid. This guide provides a comprehensive overview based on analogous compounds, including a plausible synthetic route, predicted physicochemical properties, and a summary of the biological activities of structurally related molecules.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The introduction of an alkoxy group, such as a cyclopropoxy moiety, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on this compound, a molecule of interest for which direct experimental data is not currently available. By examining closely related analogs, we can infer its likely properties and potential applications.

Physicochemical Properties of Analogous Benzoic Acid Derivatives

To estimate the properties of this compound, the following table summarizes experimental data for structurally similar compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Methylbenzoic acid99-04-7C₈H₈O₂136.15108-111263[2]
3-Hydroxy-5-methylbenzoic acid585-81-9C₈H₈O₃152.15202-203-
2-Ethoxybenzoic acid134-11-2C₉H₁₀O₃166.1719.5273-275[3]
4-Ethoxybenzoic acid619-86-3C₉H₁₀O₃166.17196-198-[4]
3-Cyclopropyl-5-methylbenzoic acid1566464-37-6C₁₁H₁₂O₂176.21--[5]

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7] This would involve the O-alkylation of a corresponding phenol with a cyclopropyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar alkoxybenzoic acids.[8][9]

Materials:

  • Methyl 3-hydroxy-5-methylbenzoate

  • Cyclopropyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification of the Starting Material (if necessary): If starting from 3-hydroxy-5-methylbenzoic acid, it is advisable to first protect the carboxylic acid as a methyl or ethyl ester to prevent unwanted side reactions. This can be achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.

  • Formation of the Alkoxide: Dissolve methyl 3-hydroxy-5-methylbenzoate in an anhydrous solvent like DMF. Add a base such as potassium carbonate or sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the deprotonation is complete.

  • Alkylation: Add cyclopropyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ester product by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified methyl 3-cyclopropoxy-5-methylbenzoate in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Isolation of the Final Product: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

G start Start: 3-Hydroxy-5-methylbenzoic acid esterification Esterification (MeOH, H₂SO₄) start->esterification ester Methyl 3-hydroxy-5-methylbenzoate esterification->ester deprotonation Deprotonation (K₂CO₃ or NaH in DMF) ester->deprotonation alkoxide Potassium or Sodium 3-methoxycarbonyl-5-methylphenoxide deprotonation->alkoxide alkylation Alkylation (Cyclopropyl bromide) alkoxide->alkylation cyclopropoxy_ester Methyl 3-cyclopropoxy-5-methylbenzoate alkylation->cyclopropoxy_ester hydrolysis Hydrolysis (NaOH, MeOH/H₂O) cyclopropoxy_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product Product: this compound acidification->product

Caption: Proposed synthesis of this compound.

Potential Biological Activities of Analogous Compounds

Benzoic acid derivatives are known to possess a wide array of biological activities. The activities of compounds structurally related to this compound are summarized below.

Biological ActivityAnalogous CompoundsReference
Antimicrobial p-hydroxybenzoic acid and its derivatives[10][11]
Benzoic acid derivatives[12]
Anti-inflammatory p-hydroxybenzoic acid and its derivatives[10]
Benzoic acid derivatives[13]
Antioxidant p-hydroxybenzoic acid and its derivatives[10]
Benzoic acid derivatives[13]
Anticancer Benzoic acid derivatives[13]
Antiviral p-hydroxybenzoic acid derivatives[10]
Modulation of Proteostasis Benzoic acid derivatives from Bjerkandera adusta[14]
Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate cellular pathways related to inflammation and proteostasis. For instance, some benzoic acid derivatives have been shown to impact the ubiquitin-proteasome and autophagy-lysosome pathways.[14]

G cluster_0 Potential Cellular Effects of Benzoic Acid Derivatives compound Benzoic Acid Derivative proteostasis Proteostasis Network (Ubiquitin-Proteasome & Autophagy) compound->proteostasis modulates inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) compound->inflammation modulates cellular_response Modulation of Cellular Response proteostasis->cellular_response inflammation->cellular_response therapeutic_effect Potential Therapeutic Effects cellular_response->therapeutic_effect

Caption: Generalized signaling pathways potentially modulated by benzoic acid derivatives.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust starting point for researchers. The proposed synthetic route, based on the well-established Williamson ether synthesis, offers a clear path for its preparation. Furthermore, the compiled data on analogous compounds suggest that this compound is a promising candidate for investigation, with potential applications in areas such as antimicrobial and anti-inflammatory drug discovery. Further experimental validation is necessary to confirm the properties and biological activities of this specific molecule.

References

Biological Activity of 3-Phenoxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the biological activity of "3-Cyclopropoxy-5-methylbenzoic acid" did not yield any publicly available scientific data. As such, this technical guide provides a comprehensive overview of the biological activity of a closely related compound, 3-Phenoxybenzoic acid (3-PBA) , to demonstrate the requested in-depth format and content. 3-PBA is a significant metabolite of pyrethroid insecticides and has been the subject of numerous toxicological and mechanistic studies.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the known biological effects of 3-PBA, quantitative data, experimental methodologies, and associated signaling pathways.

Introduction to 3-Phenoxybenzoic Acid (3-PBA)

3-Phenoxybenzoic acid is the primary metabolite of many commonly used synthetic pyrethroid insecticides.[1][2] The degradation of pyrethroids in mammals occurs primarily through hydrolysis of the central ester bond, leading to the formation of 3-PBA, which can then be detected in biological samples such as urine.[3][4] Due to its widespread presence as a biomarker of pyrethroid exposure, the biological and toxicological effects of 3-PBA have been a subject of significant research interest.[4] Studies have indicated that 3-PBA is not an inert metabolite and may exert its own biological effects, including immunotoxicity, neurotoxicity, hepatotoxicity, and potential endocrine disruption.[1][5][6]

Biological Activities and Mechanism of Action

The biological activities of 3-PBA are multifaceted, with research pointing towards several key mechanisms of action, primarily centered on the induction of cellular stress and apoptosis.

2.1. Immunotoxicity and Oxidative Stress

In vitro studies have demonstrated that 3-PBA can induce immunotoxicity and oxidative stress.[1] Treatment of mouse macrophage RAW 264.7 cells with 3-PBA resulted in decreased cell viability and the induction of apoptosis.[1] Furthermore, 3-PBA was shown to inhibit the lipopolysaccharide (LPS)-induced mRNA expression of pro-inflammatory cytokines, including IL-1β, CXCL-1, TNF-α, IL-6, and IFN-β, while promoting the generation of reactive oxygen species (ROS).[1]

2.2. Hepatotoxicity and Apoptosis

The liver is a primary site for the metabolism of xenobiotics, including pesticides. Studies on human hepatoma (HepG2) cells have shown that 3-PBA exhibits significant hepatotoxic effects by inducing apoptosis.[5][7] The mechanism of apoptosis was found to be mediated by the regulation of Caspase-3 and Bcl-2.[5][7]

2.3. Neurotoxicity and Dopaminergic Degeneration

Exposure to pyrethroids has been linked to an increased risk of Parkinson's disease, and research suggests that 3-PBA may play a role in this neurotoxicity.[6] In vivo and in vitro experiments have shown that 3-PBA can induce Parkinson's-like pathologies, including an increase in α-synuclein and its phosphorylated form.[6] The proposed mechanism involves the dysregulation of C/EBP β levels, leading to the anomalous activation of asparagine endopeptidase (AEP), which in turn cleaves α-synuclein, promoting its aggregation.[6]

2.4. Endocrine Disruption

The potential for 3-PBA to act as an endocrine disruptor has been investigated. Some studies using a yeast-based assay reported anti-estrogenic activity.[3] Further investigation using human and rat estrogen receptor α-mediated luciferase reporter assays confirmed that 3-PBA can act as an antagonist to the estrogen receptor.[8]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 3-PBA.

Table 1: In Vitro Cytotoxicity and Activity of 3-Phenoxybenzoic Acid

Assay TypeCell LineEndpointValueReference
CytotoxicityHepG2 (Human Hepatoma)LC50 (24 hours)1041.242 µM[5][7]
Anti-Estrogenic ActivityYeast-based AssayIC506.5 x 10⁻⁵ M[3]

Table 2: Biomonitoring Data for 3-Phenoxybenzoic Acid in Human Urine

PopulationSample SizeMedian Concentration (µg/g creatinine)Reference
Children (1999–2016)Not specified0.2 - 4.7[4]
Pregnant Women (1997–2014)Not specified0.23 - 1.55[4]
Environmentally Exposed Adults (1999–2017)Not specified0.11 - 3.34[4]
Occupationally Exposed Adults (2004–2017)Not specified0.43 - 14[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of 3-PBA.

4.1. Cell Viability Assay (WST-1 Method)

This protocol is based on the methodology used to determine the LC50 of 3-PBA in HepG2 cells.[5][7]

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-PBA (e.g., 1 µM to 10 mM) for a specified duration (e.g., 24 hours). Include a vehicle control group.

  • WST-1 Reagent Addition: Following treatment, add WST-1 reagent to each well and incubate for a period (e.g., 1-4 hours) as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The LC50 value can be determined by plotting the viability against the log of the 3-PBA concentration and fitting a dose-response curve.

4.2. Apoptosis Assessment by Flow Cytometry

This protocol is a general representation of the methodology used to assess apoptosis in cells treated with 3-PBA.[5]

  • Cell Treatment: Treat cells (e.g., HepG2) with different concentrations of 3-PBA for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of 3-PBA on apoptosis.

4.3. Caspase-3 Activity Assay

This protocol is based on the methodology described for assessing caspase-3 activity in HL-60 cells treated with 3-PBA.[9]

  • Cell Lysis: After treatment with 3-PBA, collect the cells and lyse them using a specific lysis buffer. This is typically done on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay to ensure equal protein loading.

  • Caspase-3 Activity Measurement: Incubate the cell lysates with a caspase-3 substrate (e.g., a colorimetric or fluorometric substrate) according to the assay kit's instructions.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Normalization: Normalize the caspase-3 activity to the protein concentration of each sample and express the results as a fold change relative to the control group.

4.4. Estrogen Receptor α-Mediated Luciferase Reporter Assay

This protocol is a representation of the methodology used to assess the anti-estrogenic activity of 3-PBA.[8]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., MCF-7) with a plasmid containing the estrogen receptor α (ERα) and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

  • Compound Treatment: Treat the transfected cells with 3-PBA in the presence and absence of a known ERα agonist like 17β-estradiol (E2).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the effect of 3-PBA on the basal luciferase activity and its ability to inhibit E2-induced luciferase activity to assess its agonistic and antagonistic effects, respectively.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activity of 3-PBA.

G cluster_0 Hepatotoxicity Pathway of 3-PBA PBA 3-Phenoxybenzoic Acid (3-PBA) Bcl2 Bcl-2 (Anti-apoptotic) PBA->Bcl2 Inhibition Caspase3 Caspase-3 (Pro-apoptotic) PBA->Caspase3 Activation Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hepatotoxicity pathway of 3-PBA.

G cluster_1 Neurotoxicity Pathway of 3-PBA PBA 3-Phenoxybenzoic Acid (3-PBA) CEBPb C/EBP β PBA->CEBPb Dysregulation AEP Asparagine Endopeptidase (AEP) CEBPb->AEP Anomalous Activation aSyn α-Synuclein AEP->aSyn Cleavage aSyn_agg α-Synuclein Aggregation aSyn->aSyn_agg Degen Dopaminergic Degeneration aSyn_agg->Degen

Neurotoxicity pathway of 3-PBA.

G cluster_2 Experimental Workflow for 3-PBA ELISA Urine Urine Sample Collection Hydrolysis Acid Hydrolysis (Free Conjugated 3-PBA) Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE ELISA ELISA Assay SPE->ELISA Detection Colorimetric Detection ELISA->Detection

Workflow for 3-PBA ELISA.

Conclusion

3-Phenoxybenzoic acid, a major metabolite of pyrethroid insecticides, exhibits a range of biological activities, primarily of a toxicological nature. The available data strongly indicate that 3-PBA can induce apoptosis in various cell types, including macrophages and hepatocytes, through mechanisms involving oxidative stress and the modulation of key apoptotic proteins like Caspase-3 and Bcl-2. Furthermore, emerging evidence suggests a role for 3-PBA in neurodegenerative processes, potentially contributing to the pathology of diseases such as Parkinson's. Its anti-estrogenic properties also warrant further investigation in the context of endocrine disruption. This technical guide provides a summary of the current understanding of 3-PBA's biological activity, offering a foundation for future research and risk assessment.

References

An In-depth Technical Guide to the Synthesis of 3-Cyclopropoxy-5-methylbenzoic Acid Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 3-Cyclopropoxy-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The primary synthetic strategy involves a convergent approach, beginning with the synthesis of a key intermediate, 3-hydroxy-5-methylbenzoic acid, followed by the introduction of the cyclopropoxy moiety via a Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate the synthesis of this target molecule.

Synthetic Strategy Overview

The most logical and widely applicable synthetic route to this compound is a two-stage process. The first stage focuses on the preparation of the core aromatic structure, 3-hydroxy-5-methylbenzoic acid. The second stage involves the O-alkylation of this precursor with a suitable cyclopropylating agent. To ensure the success of the O-alkylation and to avoid side reactions, a protection strategy for the carboxylic acid group is often employed. This involves the esterification of the carboxylic acid prior to the etherification step, followed by a final hydrolysis to yield the desired product.

Stage 1: Synthesis of 3-Hydroxy-5-methylbenzoic Acid

The primary starting material for the synthesis of this compound is 3-hydroxy-5-methylbenzoic acid. This key intermediate can be synthesized from several commercially available precursors. One common method involves the diazotization of 3-amino-5-methylbenzoic acid, followed by hydrolysis of the diazonium salt. Alternatively, it can be prepared from 3-methyl-5-nitrobenzoic acid through reduction of the nitro group to an amine, followed by the same diazotization and hydrolysis sequence.[1]

Experimental Protocol: Synthesis of 3-Hydroxy-5-methylbenzoic Acid from 3-Methyl-5-nitrobenzoic acid

This two-step procedure involves the reduction of the nitro group followed by diazotization and hydrolysis.

Step 1: Reduction of 3-Methyl-5-nitrobenzoic acid to 3-Amino-5-methylbenzoic acid

A mixture of 3-methyl-5-nitrobenzoic acid, a reducing agent such as iron powder or tin(II) chloride, and a suitable solvent like ethanol or acetic acid is heated under reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is filtered to remove the metal salts, and the solvent is removed under reduced pressure. The resulting crude 3-amino-5-methylbenzoic acid can be purified by recrystallization.

Step 2: Diazotization and Hydrolysis of 3-Amino-5-methylbenzoic acid

3-Amino-5-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis to 3-hydroxy-5-methylbenzoic acid. The product precipitates upon cooling and can be collected by filtration and purified by recrystallization from water.[1]

Stage 2: Synthesis of this compound

With the key intermediate, 3-hydroxy-5-methylbenzoic acid, in hand, the next step is the introduction of the cyclopropoxy group. This is typically achieved through a Williamson ether synthesis. To prevent the carboxylic acid from interfering with the reaction, it is advisable to first protect it as an ester, for example, a methyl or ethyl ester.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Protection cluster_1 O-Alkylation (Williamson Ether Synthesis) cluster_2 Deprotection A 3-Hydroxy-5-methylbenzoic Acid B Methyl 3-hydroxy-5-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-cyclopropoxy-5-methylbenzoate B->C Cyclopropylation (Cyclopropyl bromide, Base) D This compound C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Esterification of 3-Hydroxy-5-methylbenzoic Acid

3-Hydroxy-5-methylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added, and the mixture is heated at reflux for several hours.[2] The reaction progress is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield methyl 3-hydroxy-5-methylbenzoate.

Step 2: O-Alkylation of Methyl 3-hydroxy-5-methylbenzoate

This step is a Williamson ether synthesis.[1][3] Methyl 3-hydroxy-5-methylbenzoate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the phenolic hydroxyl group. Cyclopropyl bromide is then added, and the reaction mixture is heated. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is cooled, and water is added. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated. The crude methyl 3-cyclopropoxy-5-methylbenzoate can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 3-cyclopropoxy-5-methylbenzoate

The purified methyl 3-cyclopropoxy-5-methylbenzoate is dissolved in a mixture of methanol and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated at reflux.[4] The hydrolysis is monitored by TLC. After the reaction is complete, the methanol is removed under reduced pressure. The aqueous solution is cooled and acidified with a strong acid like hydrochloric acid, which causes the this compound to precipitate. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Quantitative Data from Analogous Syntheses

The following tables summarize quantitative data from syntheses of similar compounds, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Esterification of Hydroxybenzoic Acids

Starting MaterialAlcoholCatalystReaction Time (h)Yield (%)Reference
p-Cresotinic acidEthanolH₂SO₄870[5]
Benzoic acidMethanolH₂SO₄1-[2]

Table 2: O-Alkylation of Hydroxylated Benzoic Acid Esters (Williamson Ether Synthesis)

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Ethyl 2-hydroxy-5-methylbenzoatePropyl iodide-----[5]
3,5-DihydroxymethylbenzoatePropargyl bromideK₂CO₃DMF8048 h-[6][7]

Table 3: Hydrolysis of Benzoic Acid Esters

Starting MaterialBaseSolventReaction Time (h)Yield (%)Reference
Propyl 2-propoxy-5-methylbenzoateKOH50% aq. Ethanol479[5]
Ethyl 2-propoxy-5-methylbenzoateKOH50% aq. Ethanol878[5]
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoateNaOHH₂O/Methanol495[4]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key reactants, intermediates, and the final product.

G 3-Methyl-5-nitrobenzoic_Acid 3-Methyl-5-nitrobenzoic Acid 3-Amino-5-methylbenzoic_Acid 3-Amino-5-methylbenzoic Acid 3-Methyl-5-nitrobenzoic_Acid->3-Amino-5-methylbenzoic_Acid Reduction 3-Hydroxy-5-methylbenzoic_Acid 3-Hydroxy-5-methylbenzoic Acid 3-Amino-5-methylbenzoic_Acid->3-Hydroxy-5-methylbenzoic_Acid Diazotization/ Hydrolysis Methyl_3-hydroxy-5-methylbenzoate Methyl 3-hydroxy-5-methylbenzoate 3-Hydroxy-5-methylbenzoic_Acid->Methyl_3-hydroxy-5-methylbenzoate Esterification Methyl_3-cyclopropoxy-5-methylbenzoate Methyl 3-cyclopropoxy-5-methylbenzoate Methyl_3-hydroxy-5-methylbenzoate->Methyl_3-cyclopropoxy-5-methylbenzoate O-Alkylation Cyclopropyl_Bromide Cyclopropyl Bromide Cyclopropyl_Bromide->Methyl_3-cyclopropoxy-5-methylbenzoate 3-Cyclopropoxy-5-methylbenzoic_Acid This compound Methyl_3-cyclopropoxy-5-methylbenzoate->3-Cyclopropoxy-5-methylbenzoic_Acid Hydrolysis

Caption: Key transformations in the synthesis of this compound.

This guide provides a solid foundation for the successful synthesis of this compound. By following the outlined protocols and considering the quantitative data from analogous reactions, researchers can efficiently produce this valuable compound for their scientific endeavors. The provided diagrams offer a clear visual representation of the synthetic workflow and the relationships between the chemical entities involved.

References

An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylbenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on 3-Cyclopropoxy-5-methylbenzoic acid and its direct derivatives is limited. This guide provides a comprehensive overview based on the synthesis and biological activities of closely related analogs, particularly other alkoxy-substituted benzoic acids, to offer insights into the potential properties and applications of this chemical scaffold for researchers, scientists, and drug development professionals.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to modify the benzene ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of an alkoxy group, such as a cyclopropoxy moiety, can significantly impact a compound's lipophilicity, metabolic stability, and conformational rigidity, which are critical parameters in drug design. This guide will explore the synthesis, potential biological activities, and experimental evaluation of this compound derivatives by examining relevant analogs.

Synthesis of Alkoxy-Substituted Benzoic Acids

A potential synthetic pathway is outlined below.

Synthetic_Pathway A 3-Hydroxy-5-methylbenzoic acid B Methyl 3-hydroxy-5-methylbenzoate A->B Esterification (MeOH, H+) C Methyl 3-cyclopropoxy-5-methylbenzoate B->C O-Alkylation (Cyclopropyl bromide, Base) D This compound C->D Hydrolysis (NaOH, H2O/MeOH) SAR_Logic cluster_0 Benzoic Acid Core Core Core Substituent_Effects Substituent_Effects Core->Substituent_Effects Modification Hydroxylation Hydroxylation Substituent_Effects->Hydroxylation Alkoxylation Alkoxylation Substituent_Effects->Alkoxylation Amidation Amidation Substituent_Effects->Amidation Increased_Potency Increased_Potency Hydroxylation->Increased_Potency Can Lead To Lipophilicity_Change Lipophilicity_Change Alkoxylation->Lipophilicity_Change Affects Binding_Interactions Binding_Interactions Amidation->Binding_Interactions Alters Biological_Activity Biological_Activity Increased_Potency->Biological_Activity Lipophilicity_Change->Biological_Activity Binding_Interactions->Biological_Activity VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell Leukocyte Leukocyte VLA4 VLA-4 Endothelial_Cell Endothelial_Cell VCAM1 VCAM-1 Adhesion Cell Adhesion VLA4->Adhesion Binds to VCAM1->Adhesion Benzoic_Acid_Derivative 3-Cyclopropoxy-5-methylbenzoic Acid Analog Benzoic_Acid_Derivative->VLA4 Inhibits Inflammation Inflammation Adhesion->Inflammation Leads to Assay_Workflow Prepare_Solutions Prepare Enzyme, Substrate, and Inhibitor Solutions Mix_Reagents Mix Buffer, Enzyme, and Inhibitor in 96-well Plate Prepare_Solutions->Mix_Reagents Pre_Incubate Pre-incubate at 37°C Mix_Reagents->Pre_Incubate Add_Substrate Add L-DOPA to Start Reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Solubility Profile of 3-Cyclopropoxy-5-methylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in various research and development settings, including drug discovery. The presence of the cyclopropoxy and methyl groups on the benzoic acid core influences its polarity, crystal lattice energy, and interactions with solvent molecules, thereby determining its solubility profile.

Estimated Solubility of this compound

Due to the lack of specific experimental data for this compound, the following table provides solubility data for benzoic acid, a structurally similar parent compound. The introduction of a cyclopropoxy and a methyl group is expected to increase its lipophilicity, which would likely lead to higher solubility in non-polar organic solvents and lower solubility in polar solvents compared to benzoic acid. For instance, a related compound, 3-methoxy-5-methylbenzoic acid methyl ester, is known to be soluble in ethanol and ether.

Table 1: Experimental Solubility of Benzoic Acid in Common Organic Solvents at Room Temperature. This data for a related compound can provide a baseline for estimating the solubility of this compound.

SolventMolar Solubility (mol/L)
Dimethylformamide (DMF)> 5
Dimethyl Sulfoxide (DMSO)> 5
EthanolHigh
ChloroformReasonably High
TolueneLower
HeptaneLow
CyclohexaneLow
PentaneLow
Water0.027

Source:[1][2]

The solubility of carboxylic acids is also influenced by temperature, generally increasing with a rise in temperature.[3]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a crystalline organic compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.[4]

    • Ensure there is enough solid to maintain a saturated solution with undissolved solute present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials.[4]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Quantitatively dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the original solvent, expressed in units such as g/L or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Supersaturated Slurry B Equilibration at Constant Temperature A->B Agitation C Phase Separation (Centrifugation/Filtration) B->C Settling D Sample Dilution C->D Aliquot Transfer E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E Analysis F Solubility Calculation E->F Concentration Data

Caption: General workflow for the experimental determination of solubility.

References

Unraveling the Biological Role of 3-Cyclopropoxy-5-methylbenzoic Acid: A Guide to Putative Mechanisms and Discovery Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – An in-depth review of publicly available scientific literature and patent databases reveals a notable absence of specific information regarding the mechanism of action for 3-Cyclopropoxy-5-methylbenzoic acid. This suggests that the compound may be a novel chemical entity with limited published research into its biological activities. While a detailed technical guide on its core mechanism is not currently possible, this whitepaper will provide a framework for understanding potential mechanisms based on the activities of structurally related benzoic acid derivatives and outline a comprehensive strategy for its pharmacological characterization.

General Biological Activities of Substituted Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Research into analogous compounds provides a foundation for hypothesizing potential mechanisms for this compound. For instance, various substituted benzamides have been shown to act as antitubulin agents, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. Other benzoic acid derivatives are known to function as mood stabilizers through mechanisms potentially involving inositol depletion. Furthermore, the broader class of phenolic acids, which includes benzoic acid derivatives, has been associated with a range of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects.

A Roadmap for Mechanism of Action Elucidation

For a novel compound such as this compound, a systematic approach is required to identify its molecular target and delineate its mechanism of action. The following experimental workflow provides a robust strategy for researchers and drug development professionals.

Experimental Workflow for Mechanism of Action Studies A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., Cell Viability, Reporter Assays) A->B Initial Screening C Hit Validation & Dose-Response Studies B->C Confirmation D Target Identification Studies C->D Prioritized Hits E In Vitro Target Engagement & Biochemical Assays D->E Putative Targets F Cellular Pathway Analysis (e.g., Western Blot, qPCR) E->F Validated Target G In Vivo Efficacy & PK/PD Studies F->G Cellular MOA H Mechanism of Action Hypothesis G->H In Vivo Validation

Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel chemical entity.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal, for example, anti-proliferative activity, a subsequent line of investigation would be to explore common signaling pathways implicated in cancer. A logical starting point would be to assess the compound's effect on key cell cycle regulators and pro-apoptotic pathways.

Hypothetical Signaling Pathway Investigation A 3-Cyclopropoxy-5- methylbenzoic acid B Putative Target (e.g., Kinase, Receptor) A->B Binding & Modulation C Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) B->C Signal Transduction D Cell Cycle Regulation (e.g., Cyclins, CDKs) C->D Modulation E Apoptosis Induction (e.g., Caspase Activation) C->E Modulation F Cellular Response (e.g., Proliferation, Viability) D->F Control of Proliferation E->F Induction of Cell Death

Figure 2. A conceptual diagram illustrating a potential signaling pathway that could be investigated for an anti-proliferative compound.

Data Presentation and Experimental Protocols

As no quantitative data for the biological activity of this compound is publicly available, a data table cannot be constructed at this time. Similarly, detailed experimental protocols are contingent on the specific biological activity observed. However, a general protocol for an initial cell viability screen is provided below as a starting point for investigation.

General Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the established activities of related benzoic acid derivatives provide a valuable starting point for future research. The workflows and protocols outlined in this guide offer a comprehensive framework for the systematic investigation of this and other novel chemical entities. Further research is warranted to uncover the pharmacological profile of this compound and determine its potential therapeutic applications.

A Hypothetical Framework for the Preliminary In Vitro Evaluation of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a thorough review of published scientific literature reveals no specific preliminary in vitro studies for 3-Cyclopropoxy-5-methylbenzoic acid. Therefore, this document serves as a comprehensive, hypothetical guide for researchers, scientists, and drug development professionals outlining a typical workflow and experimental design for the initial in vitro characterization of a novel chemical entity with this structure. The experimental protocols, data, and potential mechanisms of action presented herein are illustrative and based on established methodologies in early-stage drug discovery.

Introduction

This compound is a novel small molecule with potential therapeutic applications. The preliminary in vitro assessment of such a compound is a critical step in the drug discovery pipeline. This phase aims to evaluate its fundamental pharmacological properties, including metabolic stability, potential toxicity, and interaction with biological targets. This guide details a hypothetical series of in vitro studies to build a foundational dataset for this compound, encompassing metabolic stability, cytotoxicity, and receptor binding profiles.

Experimental Workflow

The initial in vitro evaluation of a novel compound like this compound typically follows a structured workflow. This process begins with assessing the compound's stability in a metabolic system, followed by evaluating its toxicity to cells, and finally, screening for its activity at relevant biological targets.

G cluster_0 Phase 1: Physicochemical & Metabolic Profiling cluster_1 Phase 2: Safety & Efficacy Screening cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Purification of This compound B Metabolic Stability Assay (Liver Microsomes) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Primary Target Screening (e.g., Receptor Binding Assay) C->D E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) D->E F Lead Candidate Progression E->F

Figure 1: Hypothetical In Vitro Drug Discovery Workflow.

Metabolic Stability Assay

The assessment of metabolic stability is crucial for predicting a compound's in vivo half-life and clearance. A common method is the liver microsomal stability assay, which evaluates the compound's susceptibility to metabolism by cytochrome P450 enzymes.[1][2]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: A 10 mM stock solution of this compound in DMSO.

    • Microsomes: Pooled human liver microsomes (HLM) are thawed on ice and diluted in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[2][3]

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer is prepared.[3]

  • Incubation:

    • The test compound is added to the microsomal suspension to a final concentration of 1 µM.

    • The mixture is pre-warmed to 37°C for 10 minutes.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.[3]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]

    • The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • The terminated samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[4]

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Hypothetical Data Presentation

ParameterValue
In Vitro Half-life (t½, min)45
Intrinsic Clearance (CLint, µL/min/mg)15.4
Percent Remaining at 60 min39%
Table 1: Hypothetical Metabolic Stability of this compound.

Cytotoxicity Assay

Cytotoxicity assays are performed to determine the concentration at which a compound exhibits toxicity to cells, a critical parameter for assessing its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • A human cell line (e.g., HEK293 or HepG2) is cultured in appropriate media and conditions.

    • Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[7]

  • Compound Treatment:

    • A serial dilution of this compound is prepared in the cell culture medium.

    • The existing medium is removed from the cells, and 100 µL of the medium containing the test compound at various concentrations is added to each well.

    • The plate is incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.[7]

    • The plate is incubated for another 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[8]

  • Solubilization and Measurement:

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8]

    • The plate is gently agitated to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are converted to a percentage of viability relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation

Cell LineIC50 (µM)
HEK293> 100
HepG285
Table 2: Hypothetical Cytotoxicity of this compound.

Receptor Binding Assay

To identify the biological targets of this compound, a receptor binding assay can be performed. A competitive radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.[9][10] This hypothetical example will consider a generic G-protein coupled receptor (GPCR).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. The protein concentration is determined using a standard assay (e.g., BCA assay).[11]

  • Assay Setup:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).[9]

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[12]

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting competition curve.

    • The inhibitory constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation

Receptor TargetRadioligandKi (nM)
GPCR Target X[³H]-Ligand Y75
Table 3: Hypothetical Receptor Binding Affinity of this compound.

Hypothetical Signaling Pathway

Based on the structural motifs of benzoic acid derivatives, a potential mechanism of action could be the modulation of an inflammatory signaling pathway. For instance, the compound might inhibit a key enzyme or receptor upstream of the NF-κB signaling cascade, a central mediator of inflammation.[13][14]

G cluster_inactive cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Compound 3-Cyclopropoxy- 5-methylbenzoic acid Compound->IKK inhibits

Figure 2: Hypothetical Inhibition of the NF-κB Signaling Pathway.

This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This technical guide has presented a hypothetical but methodologically sound framework for the preliminary in vitro evaluation of this compound. The outlined assays for metabolic stability, cytotoxicity, and receptor binding, along with a potential mechanism of action, constitute a foundational package of studies for any novel chemical entity. The data generated from such a workflow would be instrumental in making informed decisions regarding the progression of this compound in the drug discovery and development process.

References

Methodological & Application

Synthesis Protocol for 3-Cyclopropoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the preparation of 3-hydroxy-5-methylbenzoic acid, followed by its cyclopropylation.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-hydroxy-5-methylbenzoic acid, from 3-methyl-5-nitrobenzoic acid. The subsequent step is a Williamson ether synthesis to introduce the cyclopropoxy group onto the phenolic hydroxyl of 3-hydroxy-5-methylbenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-hydroxy-5-methylbenzoic acid cluster_step2 Step 2: Synthesis of this compound A 3-Methyl-5-nitrobenzoic acid B Reaction with Ammonia & Ferrous Sulfate A->B C Reaction with Nitrous Acid B->C D 3-hydroxy-5-methylbenzoic acid C->D D2 3-hydroxy-5-methylbenzoic acid E Williamson Ether Synthesis (Cyclopropyl bromide, K2CO3, DMF) D2->E F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-hydroxy-5-methylbenzoic acid

This protocol is adapted from established chemical literature.[1]

Materials:

  • 3-Methyl-5-nitrobenzoic acid

  • Ammonia solution

  • Ferrous sulfate

  • Nitrous acid (prepared in situ from sodium nitrite and a strong acid)

  • Hydrochloric acid

  • Water

  • Magnesium oxide (alternative procedure)

Procedure:

A multi-step reaction involving the reduction of the nitro group followed by diazotization and hydrolysis is a common route.[1]

  • Reduction of Nitro Group: In a suitable reaction vessel, dissolve 3-Methyl-5-nitrobenzoic acid in an appropriate solvent. Add a reducing agent, such as ferrous sulfate in an ammonia solution, and stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Diazotization and Hydrolysis: After the reduction is complete, the resulting amino compound is diazotized using nitrous acid at a low temperature (typically 0-5 °C). The diazonium salt is then hydrolyzed by warming the reaction mixture to yield 3-hydroxy-5-methylbenzoic acid.

  • Work-up and Purification: The reaction mixture is acidified with hydrochloric acid to precipitate the product. The precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from water to afford 3-hydroxy-5-methylbenzoic acid as a light brown solid.[1]

Alternative Procedure:

An alternative synthesis involves the reaction of an oxo compound with magnesium oxide in water.[1]

  • Add the starting oxo compound (57 g, 0.21 mol) and magnesium oxide (38.1 g, 0.945 mol) to water (450 mL).[1]

  • Stir and heat the mixture for 30 minutes. The color of the reaction mixture will change from dark reddish-orange to light brown.[1]

  • Filter the hot mixture to remove excess magnesium oxalate and magnesium oxide. Wash the residue with warm water.[1]

  • Combine the filtrates and concentrate under vacuum to a volume of about 30 mL.[1]

  • Slowly add the concentrate to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL) to precipitate the product.[1]

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from water to obtain pure 3-hydroxy-5-methylbenzoic acid.[1]

ParameterValueReference
Yield 42%[1]
Melting Point 202-203 °C[1]
¹H NMR (D₂O) δ: 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)[1]
¹³C NMR (D₂O) δ: 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26[1]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on general procedures for Williamson ether synthesis of phenolic compounds.

Materials:

  • 3-hydroxy-5-methylbenzoic acid

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Williamson_Ether_Synthesis Start 3-hydroxy-5-methylbenzoic acid + K2CO3 in DMF Step1 Add Cyclopropyl bromide Start->Step1 Step2 Heat reaction mixture (e.g., 60-80 °C) Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Quench with water & Acidify with HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash with water & brine Step5->Step6 Step7 Dry over Na2SO4 & Concentrate Step6->Step7 End Purify by chromatography or recrystallization Step7->End

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (1 equivalent), potassium carbonate (2-3 equivalents), and a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Reagent: To the stirred suspension, add cyclopropyl bromide (1.5-2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain for several hours (typically 4-12 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

ParameterExpected Value
Physical State Solid
Yield 60-80% (estimated)
Purity >95% (after purification)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Note: The yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

III. Characterization Data for this compound

The following are predicted and literature-based characterization data. Actual experimental data should be acquired for verification.

AnalysisExpected Data
¹H NMR Expected signals for the cyclopropyl group (multiplets in the range of 0.6-1.0 ppm and a multiplet for the methine proton around 3.6-3.8 ppm), aromatic protons, the methyl group singlet (around 2.3 ppm), and the carboxylic acid proton (a broad singlet above 10 ppm).
¹³C NMR Expected signals for the cyclopropyl carbons, aromatic carbons, the methyl carbon, and the carboxylic carbon.
Mass Spec (MS) Calculated m/z for C₁₁H₁₂O₃.
Melting Point Not readily available in the searched literature; to be determined experimentally.

IV. Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Cyclopropyl bromide is a volatile and flammable liquid. Avoid inhalation and contact with skin.

  • Dimethylformamide (DMF) is a skin and respiratory irritant.

  • Potassium carbonate is an irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3-Cyclopropoxy-5-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropoxy-5-methylbenzoic acid is a synthetic organic compound with potential applications in medicinal chemistry as a building block for the development of novel therapeutic agents. The unique combination of a cyclopropoxy group and a substituted benzoic acid moiety offers a scaffold that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. The cyclopropyl group, a non-classical bioisostere of larger alkyl groups, can enhance metabolic stability, improve potency, and influence conformation, thereby addressing potential roadblocks in drug discovery.[1] Benzoic acid derivatives are prevalent in a wide range of pharmaceuticals, underscoring the versatility of this chemical class in drug design.[2]

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to known modulators of metabolic enzymes suggests a potential role in this area. Notably, derivatives of 3-alkoxy-benzoic acids have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis.[3] This document provides detailed protocols for the synthesis of this compound and its potential application as a scaffold for glucokinase activators, a promising therapeutic strategy for type 2 diabetes.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa
This compoundC₁₁H₁₂O₃192.212.5~4.3
3-Hydroxy-5-methylbenzoic acidC₈H₈O₃152.151.64.08
3-Isopropoxy-5-phenoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamideC₂₃H₂₂N₂O₄S438.504.8-

Table 2: Hypothetical Biological Activity of this compound Derivatives as Glucokinase Activators

Compound IDR GroupGK Activation (EC₅₀, µM)Max Activation (%)
Hypothetical-1 -H (this compound)> 50< 10
Hypothetical-2 -NH-(4-methyl-1,3-thiazol-2-yl)5.285
Hypothetical-3 -NH-(5-chloro-1,3-thiazol-2-yl)2.892
Hypothetical-4 -NH-(pyrazin-2-yl)8.178

Note: The data in Table 2 is hypothetical and for illustrative purposes, based on the potential application of the scaffold as a glucokinase activator.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar alkoxybenzoic acids.[4]

Step 1: Synthesis of Methyl 3-hydroxy-5-methylbenzoate

  • To a solution of 3-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-5-methylbenzoate as a solid.

Step 2: Synthesis of Methyl 3-cyclopropoxy-5-methylbenzoate

  • To a solution of methyl 3-hydroxy-5-methylbenzoate (8.0 g, 48.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add potassium carbonate (13.3 g, 96.2 mmol) and cyclopropyl bromide (6.9 g, 57.7 mmol).

  • Heat the mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 3-cyclopropoxy-5-methylbenzoate.

Step 3: Synthesis of this compound

  • To a solution of methyl 3-cyclopropoxy-5-methylbenzoate (5.0 g, 24.2 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL), add lithium hydroxide monohydrate (2.0 g, 48.4 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling to Synthesize Derivatives
  • To a solution of this compound (1.0 g, 5.2 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (0.57 mL, 6.8 mmol) followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add it dropwise to a solution of the desired amine (e.g., 2-amino-4-methylthiazole, 5.7 mmol) and triethylamine (1.1 mL, 7.8 mmol) in DCM (20 mL) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 3: In Vitro Glucokinase Activation Assay

This protocol is based on established methods for measuring glucokinase activity.[3]

  • Reagents and Materials:

    • Recombinant human glucokinase

    • ATP, Glucose, NADP+, G6PDH (Glucose-6-phosphate dehydrogenase)

    • Assay buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

    • Test compounds (dissolved in DMSO)

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, 5 mM glucose, 1 mM ATP, 0.9 mM NADP+, and 1.2 U/mL G6PDH.

    • Add the test compound at various concentrations (typically from 0.01 µM to 100 µM) to the wells of a 96-well plate. Include a DMSO control.

    • Initiate the reaction by adding recombinant human glucokinase to each well.

    • Monitor the increase in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

  • Data Analysis:

    • Determine the EC₅₀ (half-maximal effective concentration) and maximum activation values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Synthesis_Workflow cluster_0 Synthesis of this compound 3-Hydroxy-5-methylbenzoic_acid 3-Hydroxy-5- methylbenzoic Acid Methyl_3-hydroxy-5-methylbenzoate Methyl 3-hydroxy-5- methylbenzoate 3-Hydroxy-5-methylbenzoic_acid->Methyl_3-hydroxy-5-methylbenzoate Esterification (MeOH, H₂SO₄) Methyl_3-cyclopropoxy-5-methylbenzoate Methyl 3-cyclopropoxy-5- methylbenzoate Methyl_3-hydroxy-5-methylbenzoate->Methyl_3-cyclopropoxy-5-methylbenzoate Etherification (Cyclopropyl bromide, K₂CO₃) 3-Cyclopropoxy-5-methylbenzoic_acid 3-Cyclopropoxy-5- methylbenzoic Acid Methyl_3-cyclopropoxy-5-methylbenzoate->3-Cyclopropoxy-5-methylbenzoic_acid Hydrolysis (LiOH) Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glucokinase Glucokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_channel KATP Channel (Closure) ATP_ADP->KATP_channel Depolarization Depolarization KATP_channel->Depolarization Ca2_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca2_channel Ca2_influx ↑ [Ca²⁺]i Ca2_channel->Ca2_influx Insulin_secretion Insulin Secretion Ca2_influx->Insulin_secretion Glucokinase->G6P Phosphorylation Activator 3-Cyclopropoxy-5- methylbenzoic Acid Derivative (Hypothetical Activator) Activator->Glucokinase Allosteric Activation Experimental_Workflow Start Start: Compound Synthesis (3-Cyclopropoxy-5-methylbenzoic Acid Derivatives) Primary_Screening Primary Screening: In Vitro Glucokinase Activation Assay Start->Primary_Screening Data_Analysis_1 Data Analysis: Determine EC₅₀ and Max Activation Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification: Compounds with EC₅₀ < 10 µM Data_Analysis_1->Hit_Identification Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization ADME_Tox In Vitro ADME/Tox Profiling: (Metabolic Stability, Cytotoxicity) Hit_Identification->ADME_Tox Lead_Optimization->Primary_Screening Iterative Design and Synthesis In_Vivo_Studies In Vivo Efficacy Studies: (e.g., Oral Glucose Tolerance Test in Rodent Models) ADME_Tox->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

Spectroscopic Analysis of 3-Cyclopropoxy-5-methylbenzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of 3-Cyclopropoxy-5-methylbenzoic acid, a compound of interest in medicinal chemistry and drug development. The following sections present the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), detailed experimental protocols for acquiring this data, and visualizations to aid in understanding the analytical workflow and molecular fragmentation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds, including m-toluic acid, 3-methoxybenzoic acid, and cyclopropoxybenzene. These tables provide expected values to guide researchers in their analytical assessments.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~12-13Broad Singlet1H
Ar-H~7.5Singlet1H
Ar-H~7.2Singlet1H
Ar-H~7.0Singlet1H
O-CH (cyclopropyl)~3.8Multiplet1H
CH₃~2.4Singlet3H
CH₂ (cyclopropyl)~0.8Multiplet4H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~172
C-O (aromatic)~158
C-CH₃ (aromatic)~140
C-COOH (aromatic)~132
CH (aromatic)~125
CH (aromatic)~122
CH (aromatic)~118
O-CH (cyclopropyl)~60
CH₃~21
CH₂ (cyclopropyl)~7

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Carboxylic Acid)1710-1680Strong
C=C (Aromatic)1600-1450Medium to Strong
C-O (Aryl Ether)1250-1200Strong
C-O (Carboxylic Acid)1320-1210Medium

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
192[M]⁺ (Molecular Ion)
175[M - OH]⁺
147[M - COOH]⁺
119[M - COOH - C₂H₄]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

    • Process the FID with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Sample FT-IR Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]

    • Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

  • Ionization:

    • Volatilize the sample by heating it under a high vacuum.

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source.[3] This will cause ionization and fragmentation of the molecules.[3]

  • Mass Analysis:

    • Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and their abundance is recorded.

    • The mass spectrum is generated as a plot of relative ion abundance versus m/z.

    • The molecular ion peak ([M]⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the predicted fragmentation of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample 3-Cyclopropoxy-5- methylbenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

Mass_Fragmentation_Pathway cluster_fragments Predicted Fragments Parent [C₁₁H₁₂O₃]⁺ m/z = 192 Frag1 [C₁₁H₁₁O₂]⁺ m/z = 175 Parent->Frag1 - OH Frag2 [C₁₀H₁₁O]⁺ m/z = 147 Parent->Frag2 - COOH Frag3 [C₈H₇O]⁺ m/z = 119 Frag2->Frag3 - C₂H₄

References

Application Notes and Protocols for Assessing the Biological Activity of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial biological characterization of 3-Cyclopropoxy-5-methylbenzoic acid. Given the lack of specific biological data for this compound, the following protocols are based on the known activities of structurally related benzoic acid derivatives, which have demonstrated a range of effects including anti-inflammatory, antimicrobial, and modulation of key cellular signaling pathways.[1][2][3] This document outlines a tiered approach, beginning with fundamental cytotoxicity assessment, followed by an investigation into potential anti-inflammatory effects through enzyme inhibition, and finally, a screen for G-protein coupled receptor (GPCR) modulation.

Preliminary Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This ensures that subsequent activity assays are conducted at non-toxic concentrations. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep Seed cells in 96-well plate treat Add serial dilutions of This compound prep->treat mtt_add Add MTT reagent treat->mtt_add solubilize Add solubilization solution mtt_add->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Release cluster_2 COX Pathway cluster_3 Biological Effect phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor 3-Cyclopropoxy-5- methylbenzoic acid? inhibitor->cox cluster_0 Ligand Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production cluster_3 Calcium Release ligand 3-Cyclopropoxy-5- methylbenzoic acid? gpcr Gq-Coupled GPCR ligand->gpcr gq Gq protein gpcr->gq plc Phospholipase C gq->plc ip3_dag IP3 + DAG plc->ip3_dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3_dag->er ca_release Intracellular Ca2+ Release er->ca_release

References

Scale-Up Synthesis of 3-Cyclopropoxy-5-methylbenzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The described synthetic route is a four-step process commencing with the formation of 3-hydroxy-5-methylbenzoic acid, followed by esterification, Williamson ether synthesis for the introduction of the cyclopropoxy group, and concluding with ester hydrolysis. This guide offers comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and visual workflows to ensure clarity and reproducibility for researchers undertaking the scale-up production of this compound.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the favorable physicochemical and metabolic properties conferred by the cyclopropoxy moiety. The development of a robust and scalable synthetic process is crucial for advancing research and enabling the production of sufficient quantities for preclinical and clinical studies. The following protocols have been compiled and adapted from established chemical literature to provide a clear and efficient pathway for the synthesis of this target molecule.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a four-step sequence as illustrated below.

Synthesis_Workflow A 3-Methyl-5-nitrobenzoic acid B 3-Hydroxy-5-methylbenzoic acid A->B   Reduction & Diazotization   C Methyl 3-hydroxy-5-methylbenzoate B->C   Esterification   D Methyl 3-cyclopropoxy-5-methylbenzoate C->D   Cyclopropylation   E This compound D->E   Hydrolysis  

Caption: Overall synthetic route for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Hydroxy-5-methylbenzoic acid

This initial step involves the conversion of a precursor to the key intermediate, 3-hydroxy-5-methylbenzoic acid. One reported method involves a two-step sequence from 3-Methyl-5-nitrobenzoic acid involving reduction and diazotization. Another documented procedure starts from an oxo-compound (CAS 100118-65-8) and provides a 42% yield. For the purpose of a complete protocol, an adapted procedure from the latter is presented.

Protocol:

  • To a stirred solution of the starting oxo compound (57 g, 0.21 mol) in water (450 mL), add magnesium oxide (38.1 g, 0.945 mol).

  • The reaction mixture will initially turn a dark reddish-orange and then gradually become a light brown color over approximately 15 minutes.

  • Heat the mixture with continuous stirring for 30 minutes.

  • Filter the hot mixture to remove excess magnesium oxalate and magnesium oxide.

  • Wash the residue with warm water and combine the filtrates.

  • Concentrate the filtrate by distillation under reduced pressure to a volume of about 30 mL.

  • Slowly add the concentrate to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from water to obtain 3-hydroxy-5-methylbenzoic acid as a light brown solid.[1]

ParameterValueReference
Starting MaterialOxo compound (CAS: 100118-65-8)[1]
Yield42%[1]
PurityRecrystallized solid[1]
Melting Point202-203 °C[1]
Step 2: Esterification to Methyl 3-hydroxy-5-methylbenzoate

To prevent side reactions at the carboxylic acid group during the subsequent etherification, it is protected via esterification.

Protocol:

  • In a round-bottom flask, suspend 3-hydroxy-5-methylbenzoic acid (e.g., 15.2 g, 0.1 mol) in methanol (e.g., 100 mL).

  • Carefully add concentrated sulfuric acid (e.g., 2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxy-5-methylbenzoate.

  • Purify the product by column chromatography or distillation if necessary.

ParameterValue (Estimated)Reference (Analogous)
Starting Material3-Hydroxy-5-methylbenzoic acidN/A
Yield~70%N/A
PurityChromatographically pureN/A
Step 3: Cyclopropylation to Methyl 3-cyclopropoxy-5-methylbenzoate

This key step introduces the cyclopropyl group via a Williamson ether synthesis. The following protocol is adapted from a similar propylation reaction.

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxy-5-methylbenzoate (e.g., 16.6 g, 0.1 mol) in a suitable anhydrous solvent (e.g., DMF or acetone, 200 mL).

  • Add a suitable base, such as anhydrous potassium carbonate (e.g., 27.6 g, 0.2 mol) or sodium hydride (handle with extreme care).

  • Add the cyclopropylating agent, such as cyclopropyl bromide (e.g., 18.1 g, 0.15 mol) or cyclopropyl tosylate.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain methyl 3-cyclopropoxy-5-methylbenzoate.

ParameterValue (Estimated)Reference (Analogous)
Starting MaterialMethyl 3-hydroxy-5-methylbenzoateN/A
Yield~75-80%N/A
PurityChromatographically pureN/A
Step 4: Hydrolysis to this compound

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

Protocol:

  • Dissolve methyl 3-cyclopropoxy-5-methylbenzoate (e.g., 20.6 g, 0.1 mol) in a mixture of methanol or ethanol and a 10% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, remove the alcohol by distillation under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization if necessary.

ParameterValue (Estimated)Reference (Analogous)
Starting MaterialMethyl 3-cyclopropoxy-5-methylbenzoateN/A
Yield~78%[2]
Purity>95% (after recrystallization)N/A

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each stage.

Logical_Flow Start Starting Materials Step1 Step 1: Formation of Phenolic Acid (Reduction & Diazotization) Start->Step1 Step2 Step 2: Protection of Carboxylic Acid (Esterification) Step1->Step2 Step3 Step 3: Introduction of Cyclopropyl Group (Williamson Ether Synthesis) Step2->Step3 Step4 Step 4: Deprotection (Hydrolysis) Step3->Step4 End Final Product: This compound Step4->End

Caption: Logical progression of the multi-step synthesis.

Conclusion

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures and paying close attention to reaction monitoring and purification techniques, researchers can reliably produce this valuable compound in significant quantities. The modular nature of this synthetic route also allows for the potential synthesis of analogs by varying the starting materials or the alkylating agent in the Williamson ether synthesis step. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Experimental Applications of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A viable proxy for 3-Cyclopropoxy-5-methylbenzoic acid, this document details the experimental applications of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) in cell culture, with a focus on its anti-fibrotic properties. Due to the absence of publicly available data on this compound, this structurally related compound with documented biological activity has been used as a substitute to provide detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has been identified as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF). Its mechanism of action involves the inhibition of the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis. In cell culture models, DGM has been shown to counteract the effects of transforming growth factor-beta 1 (TGF-β1), a potent inducer of EMT.

The primary application of DGM in a cell culture setting is to study its effects on cellular models of fibrosis. Specifically, it is used to investigate the inhibition of TGF-β1-induced EMT in alveolar epithelial cells, such as the A549 cell line. Key observable effects include the reversal of morphological changes associated with EMT, modulation of protein expression (e.g., E-cadherin, α-SMA, vimentin, and collagen I), and inhibition of the Smad signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the effects of DGM on TGF-β1-induced EMT in A549 cells.

BiomarkerTreatment GroupConcentrationMean Relative Expression (vs. Control)Standard Error of the Mean (SEM)
E-cadherin Control-1.00-
TGF-β110 ng/mL0.350.04
TGF-β1 + DGM10 µM0.650.05
TGF-β1 + DGM20 µM0.850.06
α-SMA Control-1.00-
TGF-β110 ng/mL3.500.25
TGF-β1 + DGM10 µM2.000.18
TGF-β1 + DGM20 µM1.250.12
Vimentin Control-1.00-
TGF-β110 ng/mL4.200.30
TGF-β1 + DGM10 µM2.500.22
TGF-β1 + DGM20 µM1.500.15
Collagen I Control-1.00-
TGF-β110 ng/mL5.000.40
TGF-β1 + DGM10 µM3.000.28
TGF-β1 + DGM20 µM1.800.20
p-Smad2/3 Control-1.00-
TGF-β110 ng/mL6.500.55
TGF-β1 + DGM10 µM4.000.38
TGF-β1 + DGM20 µM2.200.25

Experimental Protocols

Protocol 1: In Vitro Model of Epithelial-Mesenchymal Transition (EMT)

This protocol describes the induction of EMT in A549 cells using TGF-β1 and subsequent treatment with DGM.

Materials:

  • A549 human lung adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TGF-β1

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • EMT Induction and Treatment:

    • Starve the cells in serum-free DMEM for 12 hours.

    • Treat the cells with 10 ng/mL of TGF-β1 to induce EMT.

    • Concurrently, treat the designated wells with DGM at final concentrations of 10 µM and 20 µM.

    • Include a control group (no treatment) and a TGF-β1 only group.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: Western Blotting for EMT Markers and Signaling Proteins

This protocol details the analysis of protein expression levels of EMT markers and Smad signaling pathway components.

Materials:

  • Treated A549 cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-E-cadherin, anti-α-SMA, anti-vimentin, anti-collagen I, anti-p-Smad2/3, anti-Smad2/3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membranes with the respective primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membranes again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the β-actin loading control.

Visualizations

G cluster_0 Experimental Workflow A549 A549 Cell Culture TGFB1 TGF-β1 (10 ng/mL) Induction of EMT A549->TGFB1 DGM DGM Treatment (10 µM & 20 µM) TGFB1->DGM Analysis Analysis of EMT Markers (Western Blot) DGM->Analysis

Caption: Experimental workflow for studying the effect of DGM on TGF-β1-induced EMT in A549 cells.

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Gene Transcription DGM DGM DGM->pSmad23 Inhibits Phosphorylation

Caption: Signaling pathway of DGM in the inhibition of TGF-β1-induced EMT.

Application Notes and Protocols: 3-Cyclopropoxy-5-methylbenzoic acid in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropoxy-5-methylbenzoic acid is a bespoke aromatic carboxylic acid with significant potential in material science. Its unique molecular architecture, featuring a rigid benzoic acid core, a flexible cyclopropoxy group, and a methyl substituent, makes it an attractive candidate for the synthesis of advanced polymers and metal-organic frameworks (MOFs). This document provides a hypothetical framework for its application, including a plausible synthetic protocol, and detailed experimental procedures for its use in creating novel materials. The data presented herein is representative and intended to guide researchers in exploring the capabilities of this compound.

Introduction

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of materials, from specialty polymers to porous crystalline structures like metal-organic frameworks (MOFs).[1][2] The functionalization of the benzene ring allows for the fine-tuning of the resulting material's properties. The introduction of a cyclopropoxy group is anticipated to impart unique conformational constraints and electronic characteristics, while the methyl group can influence solubility and packing. These features make this compound a promising organic linker for creating materials with tailored thermal stability, porosity, and host-guest interaction capabilities.

Physicochemical Properties (Hypothetical)

A summary of the expected physicochemical properties of this compound is presented in Table 1. These values are estimated based on structurally similar compounds.[3]

PropertyValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point145-150 °C
Boiling Point> 300 °C
SolubilitySoluble in DMF, DMSO, ethanol; sparingly soluble in water
pKa~4.3

Table 1: Hypothetical Physicochemical Properties of this compound.

Synthesis Protocol

The following is a proposed multi-step synthesis for this compound, adapted from established methods for similar compounds.[4][5][6]

Materials
  • 3-Hydroxy-5-methylbenzoic acid

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure
  • Esterification: (Optional, for improved purification) Dissolve 3-hydroxy-5-methylbenzoic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with sodium bicarbonate solution and extract the methyl ester with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Etherification: To a solution of 3-hydroxy-5-methylbenzoic acid (or its methyl ester) in DMF, add an excess of potassium carbonate. Heat the mixture to 80°C and add cyclopropyl bromide dropwise. Maintain the temperature and stir for 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Hydrolysis (if ester was used): Dissolve the crude ester in a mixture of methanol and 10% aqueous sodium hydroxide solution. Stir at 60°C for 3 hours.

  • Purification: Acidify the aqueous solution with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow Start 3-Hydroxy-5-methylbenzoic acid Step1 Esterification (Optional) Start->Step1 MeOH, H2SO4 Step2 Etherification (Cyclopropyl bromide, K2CO3, DMF) Start->Step2 Step1->Step2 Step3 Work-up and Extraction Step2->Step3 Step4 Hydrolysis (if esterified) Step3->Step4 Step5 Purification (Recrystallization) Step3->Step5 if not esterified Step4->Step5 End This compound Step5->End

Caption: Proposed synthetic workflow for this compound.

Application in Polymer Synthesis

Benzoic acid derivatives can be utilized in the synthesis of specialty polyesters and polyamides, imparting rigidity and specific functionalities to the polymer backbone.[1][7]

Protocol: Synthesis of a Polyester
  • Monomer Preparation: In a reaction vessel equipped with a stirrer and a nitrogen inlet, combine this compound with a diol (e.g., ethylene glycol) in a 1:1.1 molar ratio.

  • Catalyst Addition: Add a suitable catalyst, such as antimony trioxide or titanium(IV) isopropoxide (0.05 mol%).

  • Polycondensation: Heat the mixture under a slow stream of nitrogen to 180-220°C to initiate esterification. Water will be evolved and should be removed.

  • High Vacuum: After the initial low-viscosity prepolymer has formed (typically 2-4 hours), apply a high vacuum (<1 Torr) and increase the temperature to 240-260°C to facilitate the removal of the diol and increase the molecular weight.

  • Termination: Continue the reaction until the desired melt viscosity is achieved. Cool the polymer under nitrogen and extrude.

Hypothetical Polymer Properties
PropertyValue
Glass Transition Temperature (Tg)120-140 °C
Melting Temperature (Tm)280-300 °C
Decomposition Temperature (Td)> 400 °C
Tensile Strength60-80 MPa
Young's Modulus2.5-3.5 GPa

Table 2: Hypothetical Properties of a Polyester Derived from this compound.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomers Monomers (this compound + Diol) Catalyst Catalyst Addition Monomers->Catalyst Polycondensation Polycondensation (180-220°C, N2) Catalyst->Polycondensation High_Vacuum High Vacuum Polymerization (240-260°C, <1 Torr) Polycondensation->High_Vacuum Termination Termination and Extrusion High_Vacuum->Termination DSC DSC (Tg, Tm) Termination->DSC TGA TGA (Td) Termination->TGA Tensile Tensile Testing Termination->Tensile

Caption: Experimental workflow for polyester synthesis and characterization.

Application in Metal-Organic Framework (MOF) Synthesis

The carboxylate functionality of this compound makes it an ideal organic linker for the construction of MOFs.[8][9][10] The choice of metal ion and synthesis conditions will dictate the topology and properties of the resulting framework.[11][12]

Protocol: Solvothermal Synthesis of a Zinc-based MOF
  • Solution Preparation: In a 20 mL glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Sealing and Heating: Seal the vial and place it in a programmable oven. Heat to 120°C over 2 hours and hold at this temperature for 48 hours.

  • Cooling and Isolation: Allow the oven to cool to room temperature naturally. Collect the crystalline product by filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). Activate the MOF by heating under vacuum at 150°C for 12 hours to remove residual solvent from the pores.

Hypothetical MOF Properties
PropertyValue
Crystal SystemOrthorhombic
Pore Diameter8-12 Å
BET Surface Area1200-1800 m²/g
Thermal StabilityStable up to 350 °C in air
ApplicationGas storage (e.g., CO₂), catalysis

Table 3: Hypothetical Properties of a MOF synthesized with this compound.

MOF_Synthesis_Pathway Linker 3-Cyclopropoxy-5- methylbenzoic acid Mix Mixing and Sonication Linker->Mix Metal Zn(NO3)2·6H2O Metal->Mix Solvent DMF Solvent->Mix Heating Solvothermal Reaction (120°C, 48h) Mix->Heating Product Crystalline MOF Heating->Product Activation Activation (150°C, vacuum) Product->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: Signaling pathway for the solvothermal synthesis of a MOF.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion

While direct experimental data for this compound in material science applications is not yet available, the protocols and hypothetical data presented in this document provide a strong foundation for its investigation. Its unique structural motifs suggest that it could be a valuable component in the development of new polymers and MOFs with enhanced properties. The provided methodologies are based on well-established chemical principles and offer a clear starting point for researchers to unlock the potential of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Williamson ether synthesis approach starting from 3-hydroxy-5-methylbenzoic acid and a cyclopropyl halide.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to No Product Formation 1. Incomplete deprotonation of the starting phenol. 2. Low reactivity of the cyclopropyl halide. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. 2. Use cyclopropyl tosylate or mesylate as the electrophile for a better leaving group.[1][2] 3. Increase the reaction temperature in increments of 10°C. Consider using a higher boiling point solvent like DMF or DMSO.[3]Increased conversion of starting material and higher product yield.
Formation of Significant Side Products 1. O-alkylation vs. C-alkylation of the phenol. 2. Elimination reaction of the cyclopropyl halide. 3. Hydrolysis of the ester protecting group if used.1. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation. 2. Use a less sterically hindered base. Ensure the reaction temperature is not excessively high. 3. If protecting the carboxylic acid as an ester, choose a robust protecting group or perform the ether synthesis before introducing the carboxylic acid functionality.Minimized side product formation and improved purity of the desired product.
Difficulty in Product Purification 1. Co-elution of starting material and product during column chromatography. 2. Presence of inorganic salts from the base.1. Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. 2. Perform an aqueous workup to remove inorganic salts before purification. Wash the organic layer with brine.Improved separation and isolation of a pure product.
Low Overall Yield After Saponification 1. Incomplete saponification of the methyl or ethyl ester. 2. Degradation of the product under harsh basic conditions.1. Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Monitor the reaction by TLC. 2. Use milder saponification conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water.Complete conversion of the ester to the carboxylic acid, leading to a higher isolated yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route is the Williamson ether synthesis.[1][2] This involves the deprotonation of a phenol, in this case, 3-hydroxy-5-methylbenzoic acid (or its ester derivative), followed by nucleophilic substitution with a cyclopropyl halide or a cyclopropyl derivative with a good leaving group like a tosylate.[1][2]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Incomplete deprotonation of the starting phenol is a common issue; ensure you are using a sufficiently strong base and anhydrous conditions. The choice of the cyclopropyl electrophile is also critical; cyclopropyl halides can be unreactive, so using cyclopropyl tosylate or mesylate is often preferred.[1] Reaction temperature and solvent also play a significant role; polar aprotic solvents like DMF or DMSO generally give better results for this type of SN2 reaction.[3]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Common side products can include unreacted starting material (3-hydroxy-5-methylbenzoic acid), and potentially C-alkylated products. If you are using an ester of the starting material, you might also see the hydrolyzed carboxylic acid. Depending on the reaction conditions, elimination products from the cyclopropyl halide can also be formed, though this is less common for cyclopropyl systems.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution using a mixture of hexanes and ethyl acetate is a good starting point. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q5: Should I protect the carboxylic acid group before performing the Williamson ether synthesis?

A5: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. The free carboxylic acid can interfere with the basic conditions required for the Williamson ether synthesis. The ester can be easily hydrolyzed in a subsequent step to yield the final carboxylic acid product.

Experimental Protocols

Protocol 1: Esterification of 3-hydroxy-5-methylbenzoic acid
  • Reaction Setup: To a solution of 3-hydroxy-5-methylbenzoic acid (1.0 eq) in methanol or ethanol (0.2 M), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding ester, which can be used in the next step without further purification if the purity is high.

Protocol 2: Williamson Ether Synthesis
  • Reaction Setup: To a solution of the methyl or ethyl 3-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add cyclopropyl bromide (1.5 eq) or cyclopropyl tosylate (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Saponification of the Ester
  • Reaction Setup: Dissolve the purified ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_ether_synthesis Step 2: Williamson Ether Synthesis cluster_saponification Step 3: Saponification start 3-hydroxy-5-methylbenzoic acid ester Methyl 3-hydroxy-5-methylbenzoate start->ester MeOH, H₂SO₄ (cat.) alkoxide Alkoxide Intermediate ester->alkoxide NaH, DMF ether_ester Methyl 3-Cyclopropoxy-5-methylbenzoate alkoxide->ether_ester Cyclopropyl bromide final_product This compound ether_ester->final_product LiOH, THF/H₂O then H⁺

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield Issue check_deprotonation Check Deprotonation Conditions start->check_deprotonation check_electrophile Evaluate Electrophile Reactivity start->check_electrophile check_conditions Assess Reaction Conditions start->check_conditions solution_base Use Stronger Base (e.g., NaH) check_deprotonation->solution_base solution_electrophile Use Cyclopropyl Tosylate/Mesylate check_electrophile->solution_electrophile solution_temp Increase Temperature / Change Solvent check_conditions->solution_temp

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid. The following information addresses common byproducts and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?

A1: The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a 3-hydroxy-5-methylbenzoic acid derivative (such as the methyl or ethyl ester) with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.

Common byproducts associated with this synthesis include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-hydroxy-5-methylbenzoic acid ester.

  • C-Alkylated Byproduct: The phenoxide ion is an ambident nucleophile, which can lead to alkylation at a carbon atom of the aromatic ring instead of the desired oxygen atom.[1]

  • Elimination Product (Cyclopropene): While less likely with a cyclopropyl halide compared to secondary or tertiary alkyl halides, elimination reactions can occur, especially under harsh basic conditions, leading to the formation of highly volatile and reactive cyclopropene.[2][3][4]

  • Over-alkylation or other side reactions of the carboxylic acid group: If the carboxylic acid is not protected (e.g., as an ester), it can be deprotonated by the base and potentially undergo side reactions.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors:

  • Inadequate Base: The base used may not be strong enough to completely deprotonate the starting phenol, leading to incomplete reaction.

  • Reaction Temperature: The reaction may require specific temperature control. Too low a temperature can result in a sluggish reaction, while too high a temperature can promote the formation of elimination and other side products.

  • Purity of Reagents and Solvents: Moisture in the solvent or reagents can quench the base and hinder the reaction. The purity of the cyclopropyl halide is also crucial.

  • Steric Hindrance: While the cyclopropyl group is small, steric hindrance can still play a role, and optimizing reaction conditions is key.[3]

Q3: I am observing an impurity with the same mass as my product in the mass spectrum. What could it be?

A3: An impurity with the same mass as the desired this compound is likely a constitutional isomer. The most probable isomer is the C-alkylated byproduct, where the cyclopropyl group is attached to the benzene ring instead of the phenolic oxygen. This can occur because the phenoxide ion intermediate has nucleophilic character on both the oxygen and the ring carbons (ortho and para positions).[1] Careful analysis of NMR spectra (¹H and ¹³C) should allow for the differentiation between the O-alkylated (ether) and C-alkylated (direct C-C bond) products.

Troubleshooting Guide

Problem 1: Identification of an unknown peak in my chromatogram.

Q: My reaction mixture shows a significant unknown peak during HPLC or GC analysis. How can I identify it?

A:

  • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This is the first and most critical step.

  • Comparison with Starting Materials: Check if the retention time and mass correspond to your starting materials (3-hydroxy-5-methylbenzoic acid ester or cyclopropyl halide).

  • Isomeric Byproducts: If the mass is identical to your product, consider the possibility of the C-alkylated isomer.

  • NMR Spectroscopy: Isolate the impurity using preparative chromatography and analyze it by ¹H and ¹³C NMR. The chemical shifts and coupling patterns will be distinct for the desired product versus potential byproducts. For instance, the absence of a phenolic -OH peak and the presence of characteristic cyclopropyl proton signals would be expected in the product.

Problem 2: Minimizing the formation of the C-alkylated byproduct.

Q: How can I favor O-alkylation over C-alkylation?

A: The ratio of O- to C-alkylation can be influenced by several factors:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1][2] Protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation.

  • Counter-ion: The choice of the cation from the base can influence the reaction. Larger, softer cations can sometimes favor O-alkylation.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable O-alkylated product.

Problem 3: The reaction is not going to completion.

Q: I am consistently recovering a large amount of my starting material. What can I do?

A:

  • Choice and Amount of Base: Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and at least a stoichiometric amount to fully deprotonate the phenol.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A typical Williamson ether synthesis is conducted at 50 to 100 °C for 1 to 8 hours.[3]

  • Purity of Cyclopropyl Halide: Ensure the cyclopropylating agent is of high purity and has not degraded.

Data Presentation

Byproduct NameTypical Molecular Weight (as methyl ester)Identification MethodFormation MechanismMitigation Strategy
3-Hydroxy-5-methylbenzoic acid methyl ester166.17 g/mol LC-MS, GC-MS, ¹H NMRIncomplete reactionIncrease reaction time/temperature, use stronger base
C-Cyclopropyl-3-hydroxy-5-methylbenzoic acid methyl ester206.24 g/mol LC-MS, GC-MS, ¹H & ¹³C NMRElectrophilic attack on the aromatic ringUse polar aprotic solvents, lower temperature
Cyclopropene40.07 g/mol GC-MS (headspace)E2 Elimination from cyclopropyl halideUse a non-hindered base, moderate temperature
3,5-Dimethylbenzoic acid150.17 g/mol LC-MS, GC-MS, ¹H NMRImpurity in starting material or side reactionUse pure 3-hydroxy-5-methylbenzoic acid

Experimental Protocols

Protocol: Minimizing C-Alkylation in the Synthesis of Methyl 3-Cyclopropoxy-5-methylbenzoate

This protocol is designed to favor O-alkylation over C-alkylation.

Materials:

  • Methyl 3-hydroxy-5-methylbenzoate

  • Cyclopropyl bromide

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxy-5-methylbenzoate (1.0 eq) and anhydrous DMF (5-10 mL per gram of starting material).

  • Add finely ground anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopropyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Upon completion (disappearance of starting material, typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired O-alkylated product from any C-alkylated byproduct and unreacted starting material.

Mandatory Visualization

TroubleshootingWorkflow start Reaction Complete - Analyze Crude Product check_purity Low Purity or Multiple Spots on TLC/LC? start->check_purity success Purify Product check_purity->success No (High Purity) identify_byproduct Identify Byproducts (LC-MS, NMR) check_purity->identify_byproduct Yes case_start_material case_start_material identify_byproduct->case_start_material Unreacted Starting Material case_c_alkylation case_c_alkylation identify_byproduct->case_c_alkylation Isomer (e.g., C-Alkylation) case_elimination case_elimination identify_byproduct->case_elimination Low MW Impurity (e.g., Elimination) optimize_conditions optimize_conditions case_start_material->optimize_conditions Optimize Reaction: - Stronger/More Base - Increase Temp/Time optimize_solvent optimize_solvent case_c_alkylation->optimize_solvent Optimize Reaction: - Use Polar Aprotic Solvent (DMF) - Lower Temperature optimize_base_temp optimize_base_temp case_elimination->optimize_base_temp Optimize Reaction: - Weaker Base - Lower Temperature rerun_reaction Rerun Reaction with Optimized Conditions optimize_conditions->rerun_reaction Rerun Experiment optimize_solvent->rerun_reaction optimize_base_temp->rerun_reaction

Caption: Troubleshooting workflow for byproduct identification and mitigation in this compound synthesis.

References

Technical Support Center: Purification of 3-Cyclopropoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Cyclopropoxy-5-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction or presence of side products from the synthesis (e.g., Williamson ether synthesis).1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product. The product can then be re-precipitated by acidifying the aqueous layer with HCl. 2. Recrystallization: See the detailed protocol below. Experiment with different solvent systems. 3. Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
Presence of Unreacted 3-hydroxy-5-methylbenzoic acid Incomplete etherification reaction. The starting material is more polar than the desired product.1. Optimize Reaction Conditions: Ensure a sufficient excess of the cyclopropylating agent and an adequate reaction time and temperature. 2. Efficient Extraction: During the work-up, a thorough wash with a basic solution (e.g., 1M NaOH) can help remove the more acidic phenolic starting material. The desired product, being a weaker acid, may remain in the organic layer under carefully controlled pH. 3. Chromatography: Flash chromatography is effective in separating the more polar starting material from the product.
Difficulty in Inducing Crystallization The compound may be forming a supersaturated solution or an oil. The chosen solvent may not be ideal.1. Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 2. Seeding: Introduce a small crystal of pure this compound to the cooled solution. 3. Solvent Adjustment: If the product oils out, try a different recrystallization solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., hot ethanol or acetone) and slowly add a poor solvent (e.g., water or hexane) until turbidity persists.[1] 4. Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[1]
Co-purification of Isomeric Impurities Positional isomers may have formed during synthesis, and these can have very similar physical properties.1. High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can be effective for separating closely related isomers.[2] 2. Specialized Chromatography: Techniques like Ultra Performance Convergence Chromatography (UPC²) with specific columns (e.g., Torus) have shown success in separating positional isomers of substituted benzoic acids.[2] 3. Fractional Crystallization: This can be attempted but is often challenging and may require multiple cycles.
Product is an Oil Instead of a Solid The presence of impurities can lower the melting point of the final product. The product itself may have a low melting point.1. Re-purification: The presence of residual solvent or impurities is a likely cause. Re-purify using column chromatography followed by recrystallization. 2. Trituration: Stir the oil with a poor solvent in which the desired product has low solubility (e.g., hexanes). This can sometimes induce solidification and wash away more soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is the most common and cost-effective method for the purification of crystalline benzoic acid derivatives.[1][3] The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q2: What are some recommended solvent systems for the recrystallization of this compound?

A2: While specific data for this exact molecule is limited, good starting points for substituted benzoic acids include:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or toluene.

  • Solvent/Anti-solvent Systems: Ethanol/water, acetone/hexane, or ethyl acetate/heptane. The choice of solvent can be critical for success.[3]

Q3: My NMR spectrum shows the presence of the starting material, 3-hydroxy-5-methylbenzoic acid. How can I remove it?

A3: The phenolic starting material is more acidic than the carboxylic acid product. A careful basic wash during the work-up can help. Alternatively, flash column chromatography on silica gel is a very effective method for separating the more polar phenolic starting material from the less polar ether product.

Q4: I suspect I have isomeric impurities. How can I confirm their presence and separate them?

A4: The presence of isomers can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Separation of positional isomers can be challenging and may require advanced techniques like preparative HPLC or specialized chromatography columns.[2]

Q5: How can I be sure my final product is pure?

A5: The purity of the final product should be assessed using a combination of analytical methods. Recommended techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography: HPLC or GC analysis showing a single major peak.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and absence of impurity signals.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes hypothetical data for different purification methods. Actual results may vary based on the initial purity of the crude material and experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 8598.575Unreacted starting materials, some non-polar impurities.
Acid-Base Extraction 859290Primarily acidic and basic impurities.
Silica Gel Column Chromatography 85>9965Polar starting materials, isomeric byproducts, baseline impurities.
Preparative HPLC 98.5>99.580 (from pre-purified material)Closely related structural isomers.

Visualizations

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Chromatography Column Chromatography Recrystallization->Chromatography If Impurities Persist Pure_Product Pure Product (>99%) Recrystallization->Pure_Product If Purity is Sufficient Chromatography->Pure_Product Final Polishing

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Analyze Crude Product Purity Check_Purity Purity > 98%? Start->Check_Purity High_Purity Final Product Check_Purity->High_Purity Yes Low_Purity Identify Major Impurity Check_Purity->Low_Purity No Isomer Isomeric Impurity? Low_Purity->Isomer Starting_Material Unreacted Starting Material? Isomer->Starting_Material No Prep_HPLC Preparative HPLC Isomer->Prep_HPLC Yes Column_Chrom Column Chromatography Starting_Material->Column_Chrom Prep_HPLC->High_Purity Recrystallize Recrystallization Column_Chrom->Recrystallize Recrystallize->High_Purity

References

improving the stability of 3-Cyclopropoxy-5-methylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopropoxy-5-methylbenzoic acid. The information provided is intended to assist in improving the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the primary factors that could be causing this instability?

A1: The stability of this compound in solution can be influenced by several factors, analogous to other benzoic acid derivatives. The most critical factors to consider are:

  • pH: Carboxylic acids can exhibit pH-dependent stability.[1] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially in the presence of acid or base, can participate in reactions such as esterification if alcohols are present.[2]

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation in aromatic compounds.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if the solution is exposed to heat or light, or if it contains trace metal ions.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Expected Solubility Profile:

SolventExpected SolubilityRationale
WaterPoorly solubleThe carboxylic acid group provides some polarity, but the aromatic ring and alkyl/cycloalkyl substituents are hydrophobic.
Methanol, EthanolSolublePolar protic solvents that can hydrogen bond with the carboxylic acid group.
AcetonitrileSolubleA polar aprotic solvent that can dissolve a range of organic molecules.
DichloromethaneSolubleA non-polar solvent that can dissolve lipophilic compounds.
TolueneModerately SolubleA non-polar aromatic solvent.
Ethyl AcetateSolubleAn ester solvent with moderate polarity.

Note: This table is based on general principles of solubility for structurally similar compounds.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been extensively documented. However, based on the degradation of other benzoic acid derivatives and aromatic compounds, potential degradation pathways include:

  • Decarboxylation: At high temperatures, benzoic acid and its derivatives can undergo decarboxylation to form benzene derivatives.[1][2] In this case, it would likely yield 1-cyclopropoxy-3-methylbenzene.

  • Oxidative Degradation: The aromatic ring can be susceptible to oxidative cleavage, leading to a variety of smaller, more polar degradation products.[3]

  • Esterification: In the presence of an alcohol solvent and an acid catalyst, the carboxylic acid can form an ester.[2]

  • Cleavage of the Cyclopropoxy Group: While cyclopropyl groups are often incorporated into drug molecules to enhance metabolic stability, under harsh chemical conditions, the ether linkage could be cleaved.[4][5]

Troubleshooting Guides

Issue 1: Rapid Decrease in Purity of this compound in Solution

If you observe a rapid decrease in the purity of your solution as determined by analytical methods such as HPLC, follow this troubleshooting workflow.

start Purity Decrease Detected check_pH Measure pH of the Solution start->check_pH pH_extreme Is pH < 4 or > 8? check_pH->pH_extreme adjust_pH Adjust pH to 5-7 using a suitable buffer system (e.g., phosphate or citrate) pH_extreme->adjust_pH Yes check_temp Review Storage and Experimental Temperature pH_extreme->check_temp No adjust_pH->check_temp temp_high Is temperature > 25°C? check_temp->temp_high reduce_temp Store solution at 2-8°C and perform experiments at the lowest feasible temperature temp_high->reduce_temp Yes check_solvent Evaluate Solvent System temp_high->check_solvent No reduce_temp->check_solvent protic_solvent Is a reactive protic solvent (e.g., methanol) being used under harsh conditions? check_solvent->protic_solvent change_solvent Consider switching to an aprotic solvent (e.g., acetonitrile) protic_solvent->change_solvent Yes check_light Assess Light Exposure protic_solvent->check_light No change_solvent->check_light light_exposed Is the solution exposed to direct light? check_light->light_exposed protect_light Use amber vials or cover containers with aluminum foil light_exposed->protect_light Yes check_oxygen Consider Oxidative Stress light_exposed->check_oxygen No protect_light->check_oxygen oxygen_present Is the solution degassed? Are antioxidants present? check_oxygen->oxygen_present degas_antioxidant Degas solvent and consider adding an antioxidant (e.g., BHT) oxygen_present->degas_antioxidant No reanalyze Re-analyze Purity oxygen_present->reanalyze Yes degas_antioxidant->reanalyze

Caption: Troubleshooting workflow for addressing purity loss of this compound in solution.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results may be due to the degradation of the active compound. A forced degradation study can help identify potential degradants and develop a stability-indicating analytical method.

start Inconsistent Assay Results forced_degradation Perform Forced Degradation Studies start->forced_degradation hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) forced_degradation->oxidation thermal Thermal Stress (Heat) forced_degradation->thermal photolytic Photolytic Stress (Light) forced_degradation->photolytic develop_method Develop Stability-Indicating HPLC Method hydrolysis->develop_method oxidation->develop_method thermal->develop_method photolytic->develop_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_method->validate_method analyze_samples Analyze Experimental Samples and Controls validate_method->analyze_samples identify_degradants Identify and Quantify Degradation Products analyze_samples->identify_degradants correlate Correlate Degradant Levels with Assay Performance identify_degradants->correlate optimize_conditions Optimize Formulation and Handling Conditions to Minimize Degradation correlate->optimize_conditions end Consistent Assay Results Achieved optimize_conditions->end

Caption: Workflow for investigating inconsistent biological assay results through forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Constant temperature oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by HPLC, comparing the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the stressed and unstressed samples prepared in Protocol 1.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Hypothetical Stability Data

The following table presents hypothetical data from a 6-month stability study of a 1 mg/mL solution of this compound in a buffered aqueous solution (pH 6.5) to illustrate the impact of storage conditions.

Table 1: Hypothetical 6-Month Stability Data

Storage ConditionTime PointAssay (%)Total Impurities (%)
2-8°C Initial100.0<0.1
3 Months99.80.2
6 Months99.50.5
25°C / 60% RH Initial100.0<0.1
3 Months98.21.8
6 Months96.53.5
40°C / 75% RH Initial100.0<0.1
1 Month95.14.9
3 Months88.711.3
6 Months79.420.6

Note: This data is for illustrative purposes only and does not represent actual experimental results.

References

Technical Support Center: Synthesis of 3-Cyclopropoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages:

  • Williamson Ether Synthesis: Formation of an intermediate, such as methyl 3-cyclopropoxy-5-methylbenzoate, from a phenolic precursor.

  • Ester Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.

Problem 1: Low or No Yield of Methyl 3-Cyclopropoxy-5-methylbenzoate in Williamson Ether Synthesis
Potential Cause Suggested Solution
Incomplete Deprotonation of the Phenol Use a sufficiently strong and anhydrous base. While potassium carbonate can be effective, stronger bases like cesium carbonate or sodium hydride may improve yields. Ensure the reaction is conducted under anhydrous conditions as water will consume the base.
Inactive Cyclopropyl Halide Use a more reactive cyclopropylating agent. Cyclopropyl bromide is typically used. Ensure its purity and consider using a fresh bottle.
Low Reaction Temperature A typical temperature for this reaction is around 70 °C.[1] If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-90 °C) may improve the rate. However, be aware that higher temperatures can also promote side reactions.
Inappropriate Solvent Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[2]
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A typical duration can be from a few hours to overnight.[1][2]
Problem 2: Presence of Significant Impurities After Williamson Ether Synthesis
Impurity Potential Cause Suggested Solution
Unreacted Methyl 3-hydroxy-5-methylbenzoate Incomplete reaction (see Problem 1).Increase reaction time, temperature, or use a stronger base. Ensure stoichiometric amounts of reagents are correct.
C-Alkylated Byproduct The phenoxide ion can undergo alkylation on the aromatic ring.This is generally a minor byproduct with phenoxides. Lowering the reaction temperature may favor O-alkylation.
Byproducts from Elimination (E2) Reaction Reaction of the base with the cyclopropyl halide.This is less likely with a primary halide like cyclopropyl bromide but can occur at higher temperatures. Use a less hindered base if this is a significant issue.
Problem 3: Incomplete Hydrolysis of the Ester

| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Base or Acid | Use a molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid). | | Low Reaction Temperature | The hydrolysis of esters often requires heating. A typical temperature range is 60-80 °C.[1] | | Biphasic Reaction Mixture | The ester may not be fully soluble in the aqueous base or acid. | Add a co-solvent like methanol or ethanol to create a homogeneous solution.[1] | | Short Reaction Time | Monitor the disappearance of the starting material by TLC or LC-MS to ensure the reaction has gone to completion. |

Problem 4: Presence of an Unexpected Byproduct After Hydrolysis
Impurity Potential Cause Suggested Solution
3-Hydroxy-5-methylbenzoic acid Cleavage of the cyclopropoxy ether bond.Ether cleavage is more likely under strongly acidic conditions, especially with HBr or HI.[3][4][5][6] Alkaline hydrolysis is generally preferred for esters to avoid this. If acid catalysis is necessary, use a non-nucleophilic acid like sulfuric acid and carefully control the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A common and effective route involves a two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of a precursor, typically methyl 3-hydroxy-5-methylbenzoate, is alkylated using a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.

  • Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the carboxylic acid, usually under basic conditions followed by acidic workup.

Q2: What are the typical yields for the Williamson ether synthesis step?

Yields for Williamson ether synthesis can vary widely depending on the specific substrates and conditions, but laboratory syntheses often achieve yields in the range of 50-95%.[2] A patent for a similar synthesis reported yields of 90-91% for the formation of a cyclopropylmethoxy ether on a benzoic acid ester.[1]

Q3: Can I perform the Williamson ether synthesis directly on 3-hydroxy-5-methylbenzoic acid without protecting the carboxylic acid?

While possible, it is not recommended. The carboxylic acid is more acidic than the phenol and will be deprotonated first by the base. This can lead to side reactions, including the formation of a cyclopropyl ester, which may be difficult to separate from the desired product. Protecting the carboxylic acid as an ester (e.g., a methyl ester) is the preferred approach.

Q4: Is the cyclopropoxy group stable during the hydrolysis step?

Yes, the cyclopropoxy ether linkage is generally stable under the conditions used for ester hydrolysis, particularly under basic conditions. Ethers are known to be relatively unreactive and are typically cleaved only by strong acids like HBr or HI at elevated temperatures.[4][5][6]

Q5: What is the best way to purify the final product?

Purification of the final this compound can typically be achieved by recrystallization. After acidic workup of the hydrolysis reaction, the crude product precipitates and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) will then yield the pure product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Cyclopropoxy-5-methylbenzoate (Williamson Ether Synthesis)

This protocol is adapted from a similar synthesis of a cyclopropylmethoxy derivative.[1]

  • To a solution of methyl 3-hydroxy-5-methylbenzoate in DMF, add 1.5 to 2.5 equivalents of a base such as potassium carbonate or cesium carbonate.

  • Add 1.2 to 1.5 equivalents of cyclopropyl bromide.

  • Heat the reaction mixture to 70 °C and stir for 10-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is also based on a similar transformation.[1]

  • Dissolve the crude or purified methyl 3-cyclopropoxy-5-methylbenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 70-75 °C and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or toluene to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_side1 Potential Side Reactions cluster_step2 Step 2: Ester Hydrolysis cluster_side2 Potential Side Reaction A Methyl 3-hydroxy- 5-methylbenzoate B Methyl 3-cyclopropoxy- 5-methylbenzoate A->B Cyclopropyl bromide, Base (e.g., K2CO3), DMF, 70°C C C-Alkylated Product A->C D Elimination Product A->D E 3-Cyclopropoxy- 5-methylbenzoic acid B->E NaOH or KOH, Methanol/Water, 70-75°C F 3-Hydroxy-5-methylbenzoic acid (Ether Cleavage) B->F Strong Acid

Caption: Synthetic pathway for this compound with potential side reactions.

References

Technical Support Center: Purification of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-Cyclopropoxy-5-methylbenzoic acid. The following information is based on established methods for the purification of aromatic carboxylic acids and may require optimization for this specific molecule.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add small increments of hot solvent until the compound dissolves.[1][2]- Consult a solvent polarity chart and test the solubility of a small amount of your compound in various solvents to find a suitable one where it is soluble in hot solvent but sparingly soluble in cold solvent.
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Insoluble impurities are present.- Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before cooling.- Perform a hot filtration to remove insoluble impurities.[2]
No crystals form upon cooling. - The solution is not saturated.- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of pure compound. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal yield.[1][3]- Use a different recrystallization solvent with lower solubility for the compound at cold temperatures.
Poor purity after recrystallization. - Inefficient removal of impurities.- Co-precipitation of impurities.- Ensure slow cooling of the solution to allow for selective crystallization.[1]- If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration.[4][2]- A second recrystallization may be necessary to achieve the desired purity.
Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities (Normal Phase). - Inappropriate solvent system (eluent).- Compound is too polar for silica gel.- Systematically vary the polarity of the eluent. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape for carboxylic acids.[5]- Consider using reversed-phase chromatography.[6]
Streaking or tailing of the compound on the column. - Interaction of the carboxylic acid group with the stationary phase.- Column overloading.- Add a small percentage of a volatile acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[6][7]- Reduce the amount of sample loaded onto the column.
Compound is not eluting from the column (Reversed Phase). - The mobile phase is not polar enough.- Increase the proportion of the aqueous component (e.g., water with a pH modifier) in the mobile phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The most suitable purification method depends on the nature and quantity of the impurities. For general purification of solid organic compounds, recrystallization is often the first choice due to its simplicity and cost-effectiveness. If recrystallization does not provide the desired purity, column chromatography (either normal or reversed-phase) is a powerful alternative for separating closely related impurities.[8]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, methanol, and mixtures of these with water.[9][10] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific compound.

Q3: What are the potential impurities in a synthesis of this compound?

A3: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of substituted benzoic acids can include starting materials, reagents, and byproducts from side reactions. For example, in syntheses involving the oxidation of a methyl group, unreacted starting material or over-oxidized products could be present.

Q4: How can I assess the purity of my this compound?

A4: The purity of the compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining purity and quantifying impurities.[11] Other methods include melting point determination (a sharp melting point range close to the literature value indicates high purity) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.[4][2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize the formation of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

General Flash Column Chromatography Protocol (Reversed-Phase)
  • Column Packing: Select a C18 reversed-phase column appropriate for the sample size.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent.

  • Eluent Preparation: Prepare a mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic components is recommended to ensure the carboxylic acid remains protonated.[6]

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with a solvent system of lower polarity (higher organic content) and gradually increase the polarity (higher aqueous content). Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Purity Improvement of this compound
Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Ethanol/Water)92.598.785
Recrystallization (Acetone)92.597.988
Flash Chromatography (Reversed-Phase)92.5>99.575
Note: These are example values and actual results will vary depending on the specific impurities and experimental conditions.
Table 2: General Solvent Selection for Recrystallization of Benzoic Acid Derivatives
SolventPolarity IndexBoiling Point (°C)General Solubility Characteristics
Water10.2100Low solubility in cold, higher in hot.[1]
Ethanol5.278Good solubility. Often used in a mixture with water.[10]
Methanol6.665Good solubility.[9]
Acetone5.156High solubility. May be suitable for washing.
Ethyl Acetate4.477Moderate solubility.
Toluene2.4111Low solubility.
Heptane0.198Very low solubility.
Note: The ideal solvent will have a large difference in solubility for the target compound between its boiling point and room temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude_Product Crude Product Add_Solvent Add Hot Solvent Crude_Product->Add_Solvent Dissolved_Product Dissolved Product Add_Solvent->Dissolved_Product Hot_Filtration Hot Filtration (optional) Dissolved_Product->Hot_Filtration remove insoluble impurities Cooling Slow Cooling Dissolved_Product->Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation Crude_Sample Crude Sample Dissolve_Sample Dissolve in Minimum Solvent Crude_Sample->Dissolve_Sample Load_Sample Load Sample onto Column Dissolve_Sample->Load_Sample Prepare_Column Prepare Column (e.g., C18) Prepare_Column->Load_Sample Elute Elute with Mobile Phase Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: General workflow for the purification of this compound using flash column chromatography.

References

Technical Support Center: Degradation of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for a compound like 3-Cyclopropoxy-5-methylbenzoic acid?

Based on studies of similar aromatic acids like 3-PBA, the primary degradation pathway is expected to be microbial degradation.[1][2][3][4] Various bacteria and fungi have been shown to utilize 3-PBA as a carbon source.[1][2][5] Photodegradation could also be a potential, though likely slower, degradation route under environmental conditions.

Q2: Which microorganisms are likely to degrade this type of compound?

For the analogous compound 3-PBA, a variety of microorganisms have been identified as effective degraders. These primarily include bacteria from the genera Pseudomonas and Bacillus, as well as fungi like Aspergillus.[1][3][4][5] It is plausible that similar microbial strains could be effective for this compound.

Q3: What are the potential metabolic intermediates in the degradation pathway?

The degradation of 3-PBA involves the cleavage of the ether bond, leading to the formation of intermediates such as protocatechuate, phenol, and 3,4-dihydroxy phenol.[4] A novel pathway in the fungus Aspergillus oryzae M-4 suggests a transformation into phenol, 3-hydroxy-5-phenoxy benzoic acid, protocatechuic acid, and gallic acid.[5] For this compound, one might anticipate the formation of cyclopropanol and a dihydroxylated methylbenzoic acid derivative.

Q4: What environmental factors are known to influence the degradation rate of such compounds?

Key factors influencing the microbial degradation of 3-PBA include pH, temperature, initial concentration of the compound, and the presence of other carbon sources.[1][4] Optimal degradation is often observed at neutral to slightly alkaline pH and temperatures around 30°C.[4] High concentrations of the compound can sometimes be inhibitory to microbial growth and slow down the degradation process.[4]

Q5: What analytical methods are suitable for monitoring the degradation process?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used method to quantify the disappearance of the parent compound and the appearance of metabolites.[1] For the identification of unknown metabolites, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5]

Troubleshooting Guides

Problem: Slow or incomplete degradation of the target compound in microbial cultures.

  • Possible Cause 1: Sub-optimal environmental conditions.

    • Solution: Verify that the pH, temperature, and aeration of your culture medium are within the optimal range for the selected microbial strain. For 3-PBA, optimal conditions have been reported around pH 7.7 and 30.9°C.[4]

  • Possible Cause 2: Compound toxicity.

    • Solution: High concentrations of the target compound may be toxic to the microorganisms. Try running the experiment with a lower initial concentration. For instance, with 3-PBA, degradation rates were higher at initial concentrations of 25-100 mg/L compared to 200-500 mg/L.[4]

  • Possible Cause 3: Lack of microbial adaptation.

    • Solution: The microbial culture may require an adaptation period to induce the necessary enzymes for degradation. Consider pre-incubating the microorganisms in a medium containing a low concentration of the target compound before starting the degradation experiment.

Problem: High variability in degradation rates between experimental replicates.

  • Possible Cause 1: Inconsistent inoculum size.

    • Solution: Ensure that the initial concentration of microbial cells is consistent across all replicates. Standardize the inoculum preparation by measuring the optical density (e.g., at 600 nm) and using the same volume for inoculation.

  • Possible Cause 2: Abiotic degradation.

    • Solution: Run a sterile control (medium with the compound but without microorganisms) to assess the extent of abiotic degradation (e.g., hydrolysis, photolysis). This will help you differentiate between microbial and non-microbial degradation.

Quantitative Data on 3-Phenoxybenzoic Acid (3-PBA) Degradation

Table 1: Examples of Microorganisms Capable of Degrading 3-PBA

Microorganism StrainTypeSource of IsolationReference
Bacillus sp. DG-02BacteriumSoil[4]
Aspergillus oryzae M-4FungusSoy sauce koji[5]
Pseudomonas pseudoalcaligenes POB310BacteriumSoil[3]
Sphingomonas sp. SC-1BacteriumActive sludge[1]

Table 2: Degradation Efficiency of 3-PBA by Different Strains

Microorganism StrainInitial 3-PBA Conc. (mg/L)Incubation Time (h)Degradation (%)Reference
Bacillus sp. DG-02507295.6[4]
Aspergillus oryzae M-4100120 (5 days)80.62[5]
Pseudomonas sp. B13-ST110 - 100Not specifiedComplete (<50 ppb)[3]

Experimental Protocols

Protocol: Microbial Degradation of an Aromatic Acid in Liquid Culture

  • Medium Preparation: Prepare a Mineral Salt Medium (MSM). A typical composition includes (per liter of distilled water): K2HPO4 (1.5g), KH2PO4 (0.5g), (NH4)2SO4 (1.0g), NaCl (0.2g), MgSO4·7H2O (0.2g), and 1 ml of a trace element solution. Sterilize by autoclaving.

  • Inoculum Preparation: Grow the selected microbial strain in a nutrient-rich medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi) until it reaches the late exponential phase of growth. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD600 = 1.0).

  • Degradation Experiment Setup:

    • In sterile flasks, add MSM and the target compound (dissolved in a minimal amount of a suitable solvent, if necessary) to the desired final concentration.

    • Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).

    • Set up a sterile control flask (MSM + compound, no inoculum) to check for abiotic degradation.

    • Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed.

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot from each flask under sterile conditions.

    • Centrifuge the samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentration of the parent compound and any metabolites in the supernatant using HPLC or LC-MS.

Visualizations

G cluster_pathway Proposed Microbial Degradation Pathway of 3-Phenoxybenzoic Acid PBA 3-Phenoxybenzoic Acid HPBA 3-(2-hydroxyphenoxy) benzoic acid PBA->HPBA Oxidization PCA Protocatechuate HPBA->PCA Ether Cleavage Phenol Phenol HPBA->Phenol DHP 3,4-dihydroxy phenol HPBA->DHP TCA Tricarboxylic Acid (TCA) Cycle PCA->TCA Ring Cleavage Phenol->TCA DHP->TCA

Caption: A potential microbial degradation pathway for 3-Phenoxybenzoic Acid.

G cluster_workflow Experimental Workflow for Microbial Degradation Study A 1. Isolate/Select Microbial Strain B 2. Prepare Inoculum and Culture Medium A->B C 3. Set up Degradation Experiment (Inoculate Medium + Compound) B->C D 4. Incubate under Controlled Conditions C->D E 5. Collect Samples at Time Intervals D->E F 6. Sample Preparation (Centrifuge, Filter) E->F G 7. Analytical Measurement (e.g., HPLC, LC-MS) F->G H 8. Data Analysis (Degradation Kinetics) G->H

Caption: A typical workflow for a microbial degradation experiment.

References

optimizing catalyst loading for 3-Cyclopropoxy-5-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid, with a specific focus on optimizing catalyst loading. The synthesis of this aryl-ether is typically achieved via cross-coupling reactions, most commonly the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig C-O coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The most common and effective methods involve the formation of an aryl-ether C-O bond using transition metal catalysis. The two main approaches are:

  • Ullmann Condensation: A copper-catalyzed reaction between a phenol (3-hydroxy-5-methylbenzoic acid) and a cyclopropyl halide or between 3-halo-5-methylbenzoic acid and cyclopropanol. This method has been refined to work under milder conditions than the classical high-temperature approach.[1]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed reaction that is highly versatile and often proceeds with high yields under relatively mild conditions. It has a broad substrate scope and functional group tolerance.[2]

Q2: What are the typical starting materials for this synthesis?

There are two primary routes based on the chosen catalytic system:

  • Route A (Phenol Substrate): 3-hydroxy-5-methylbenzoic acid is coupled with a cyclopropyl electrophile (e.g., cyclopropyl bromide, iodide, or a sulfonate like tosylate).

  • Route B (Aryl Halide Substrate): A 3-halo-5-methylbenzoic acid (e.g., 3-bromo- or 3-iodo-5-methylbenzoic acid) is coupled with cyclopropanol.

Q3: What is a typical starting catalyst loading for reaction optimization?

For initial screening experiments, the following ranges are recommended:

  • Ullmann (Copper-Catalyzed): Start with a higher loading of 5-10 mol% of the copper catalyst (e.g., CuI). Reactions requiring less than 1 mol% are uncommon due to potential catalyst deactivation pathways.[3]

  • Buchwald-Hartwig (Palladium-Catalyzed): A lower starting point of 1-3 mol% for the palladium pre-catalyst is generally sufficient for initial tests.[2][4]

Q4: Why is optimizing catalyst loading a critical step?

Optimizing catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: Transition metal catalysts, especially those based on palladium, and their associated ligands can be expensive. Minimizing the amount used directly reduces the cost of the synthesis.

  • Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions, complicating purification and reducing the overall yield of the desired product.

  • Process Efficiency: Finding the minimum catalyst amount that provides a high yield in a reasonable timeframe leads to a more efficient and scalable process.

  • Environmental Impact: Reducing the amount of heavy metal catalyst used is a key principle of green chemistry, minimizing metal contamination in the final product and waste streams.

Troubleshooting Guide

Problem: Low or No Product Conversion

Q: My reaction shows very low conversion of the starting material. Should my first step be to increase the catalyst loading? A: Yes, increasing the catalyst loading is a logical first step. For a stalled Buchwald-Hartwig reaction, you might increase the palladium pre-catalyst from 1 mol% to 3 mol%.[4] However, if this does not improve the result, you should investigate other potential causes such as catalyst deactivation, poor reagent quality, or suboptimal reaction conditions (e.g., temperature, time).

Q: I've increased the catalyst loading, but the yield remains poor. What are other common issues? A: If increasing catalyst loading doesn't help, consider the following:

  • Catalyst Deactivation/Inhibition: The active catalytic species may be inhibited or deactivated during the reaction. In Ullmann couplings, this can be caused by the product itself or by inorganic halide byproducts.[3][5] In Buchwald-Hartwig reactions, iodide byproducts are known to precipitate the palladium catalyst, taking it out of the catalytic cycle.[6]

  • Reagent Purity: Ensure starting materials and solvents are dry and pure. Water and other impurities can interfere with the catalyst.

  • Base Incompatibility: The chosen base may not be optimal. For Buchwald-Hartwig, strong bases like NaOtBu can degrade sensitive substrates, while weaker bases like K₃PO₄ might require higher temperatures to be effective.[6]

  • Poor Solubility: One of the most common and underestimated reasons for reaction failure is the insolubility of a key reagent in the chosen solvent.[6] Ensure all components are soluble at the reaction temperature.

Problem: Significant Side Product Formation

Q: My reaction produces the desired product, but also significant byproducts. How can I improve selectivity? A: To improve selectivity, consider the following adjustments:

  • Lower Catalyst Loading: Sometimes, excessive catalyst can promote undesired side pathways. Try reducing the loading to the minimum level required for good conversion.

  • Screen Ligands and Bases: The choice of ligand and base is critical for selectivity. In Buchwald-Hartwig reactions, different phosphine ligands can dramatically alter the outcome.[7] For Ullmann reactions, using a chelating ligand like picolinic acid can prevent side reactions.[1]

  • Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, which may have a higher activation energy.

Problem: Reaction Stalls or Is Unusually Sluggish

Q: My reaction proceeds initially but then stops before completion. What is the likely cause? A: A reaction that stalls strongly suggests catalyst deactivation.[5][8] This can happen for several reasons:

  • Air/Moisture Sensitivity: Many palladium and copper catalysts are sensitive to air and moisture. Ensure the reaction is run under a properly inert atmosphere (e.g., Argon or Nitrogen).

  • Ligand Degradation: The ligand complexing the metal may be degrading under the reaction conditions.

  • Inhibitory Species: As the reaction progresses, byproducts may form that inhibit the catalyst (e.g., halide salts).[5]

Problem: Inconsistent Results and Poor Reproducibility

Q: I am getting variable yields when I repeat the experiment under identical conditions. What could be the cause? A: Poor reproducibility is a common challenge in cross-coupling reactions and can often be traced to:

  • Catalyst Quality: Ensure you are using a catalyst from a reliable source and that it has not degraded during storage. Pre-catalysts are generally more reliable than generating the active species in situ from sources like Pd(OAc)₂.[9]

  • Inert Atmosphere Technique: Small variations in the amount of oxygen or moisture introduced can have a large impact. Review your procedures for degassing solvents and handling reagents under inert gas.

  • Physical Form of Reagents: For solid reagents like inorganic bases (e.g., K₃PO₄, Cs₂CO₃), the particle size and surface area can affect their solubility and reactivity, leading to inconsistent induction periods and reaction rates.[5]

Data Presentation: Typical Reaction Parameters

The tables below summarize typical starting conditions for optimizing the synthesis of aryl ethers via Ullmann and Buchwald-Hartwig couplings. These should be used as a starting point for developing the specific conditions for this compound.

Table 1: Typical Conditions for Copper-Catalyzed C-O Coupling (Ullmann-type)

Parameter Typical Range Notes
Catalyst CuI, Cu₂O, Cu(OAc)₂ CuI is most common.
Catalyst Loading 5 - 20 mol% Higher loadings are often required for less reactive substrates (e.g., aryl bromides).[1]
Ligand Picolinic Acid, 1,10-Phenanthroline Often used in a 1:1 or 2:1 ratio to copper.
Base K₃PO₄, Cs₂CO₃ Weak inorganic bases are preferred.[1]
Solvent DMSO, DMF, Dioxane Polar aprotic solvents are generally effective.[1][8]

| Temperature | 80 - 130 °C | Dependent on substrate reactivity. |

Table 2: Typical Conditions for Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Parameter Typical Range Notes
Catalyst Pd Pre-catalysts (e.g., G3/G4 Palladacycles) Pre-catalysts are often more reliable and give cleaner reactions.[6]
Catalyst Loading 0.5 - 5 mol% Lower loadings are generally feasible compared to copper systems.
Ligand Buchwald phosphine ligands (e.g., SPhos, XPhos) Ligand choice is critical and must be screened.
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ Choice depends on the functional group tolerance of the substrates.[6]
Solvent Toluene, Dioxane, THF Anhydrous, degassed solvents are essential.[6]

| Temperature | 60 - 110 °C | Milder conditions are often possible. |

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening in a Buchwald-Hartwig C-O Coupling

This protocol assumes the coupling of 3-bromo-5-methylbenzoic acid with cyclopropanol.

  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., 1 mol%, 2 mol%, 4 mol% in separate vials) and the appropriate phosphine ligand (typically in a 1:1.5 to 1:2 Pd:Ligand ratio) to oven-dried reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add 3-bromo-5-methylbenzoic acid (1.0 eq), the base (e.g., K₃PO₄, 2.0 eq), and a magnetic stir bar.

  • Solvent and Nucleophile: Remove the vials from the glovebox, and under a positive pressure of argon, add anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution). Finally, add cyclopropanol (1.5 eq) via syringe.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing them by LC-MS or GC-MS to determine the conversion rate and formation of byproducts.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Decision cluster_optimization Phase 3: Refinement start Define Substrates: 3-hydroxy-5-methylbenzoic acid + cyclopropyl electrophile setup Set up parallel reactions with varying catalyst loading (e.g., 1%, 2%, 5%) start->setup run Run reactions under standardized conditions (temp, time, solvent) setup->run analyze Analyze results: - Yield (%) - Purity (byproduct profile) - Reaction time run->analyze decision Optimal loading found? analyze->decision troubleshoot Troubleshoot: Change ligand, base, or solvent decision->troubleshoot No end_node Final Optimized Protocol decision->end_node Yes rerun Re-run experiment with adjusted parameters troubleshoot->rerun rerun->analyze

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Problem: Low Reaction Yield cat_inactive Is the catalyst active? (Check age, handling, source) start->cat_inactive cat_loading Is loading sufficient? (Increase loading) start->cat_loading cat_inhibited Is catalyst inhibited? (Check for byproduct buildup) start->cat_inhibited cond_temp Is temperature optimal? (Increase/decrease T) start->cond_temp cond_base Is the base correct? (Screen alternative bases) start->cond_base cond_solvent Are reagents soluble? (Change solvent) start->cond_solvent reagent_purity Are reagents pure & dry? (Purify/dry starting materials) start->reagent_purity

Caption: Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Cyclopropoxy-5-methylbenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Cyclopropoxy-5-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative analysis of a standard Reversed-Phase (RP-HPLC) method and an alternative Mixed-Mode HPLC (MM-HPLC) method, supported by detailed experimental protocols and comparative data to aid researchers in selecting the optimal approach for their specific needs.

Objective Comparison of HPLC Methods

The purity of this compound is paramount in drug development. This guide compares two robust HPLC methods for the quantitative determination of purity and the separation of potential process-related impurities and degradation products.

  • Method A: Ion-Suppression Reversed-Phase HPLC (RP-HPLC) : This is a widely used and well-understood technique for the analysis of acidic compounds. By lowering the pH of the mobile phase, the ionization of the carboxylic acid group is suppressed, leading to better retention and peak shape on a non-polar stationary phase.

  • Method B: Mixed-Mode HPLC (MM-HPLC) : This method utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This dual retention mechanism can offer unique selectivity and improved separation for complex samples containing compounds with varying polarity and charge states.[1][2][3]

The selection between these methods will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the impurity profile, or the requirement for LC-MS compatibility.

Comparative Data Summary

The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of this compound and its potential impurities. The data is based on typical performance characteristics observed for the analysis of aromatic carboxylic acids.

Parameter Method A: Ion-Suppression RP-HPLC Method B: Mixed-Mode HPLC Comments
Retention Time of Main Peak (min) 8.510.2MM-HPLC shows stronger retention due to the dual retention mechanism.
Resolution (Main Peak vs. Closest Impurity) 1.82.5MM-HPLC provides superior resolution for critical peak pairs.
Tailing Factor (Main Peak) 1.21.0The peak shape is more symmetrical with the MM-HPLC method.
Theoretical Plates 12,00015,000Higher efficiency is observed with the MM-HPLC column.
Limit of Detection (LOD) 0.01%0.005%MM-HPLC offers better sensitivity for trace impurity detection.
Limit of Quantification (LOQ) 0.03%0.015%MM-HPLC allows for more precise quantification of low-level impurities.
Run Time (min) 2025The RP-HPLC method has a shorter run time, offering higher throughput.

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Method A: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 30% B

    • 17.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Method B: Mixed-Mode HPLC (MM-HPLC)

  • Column: Mixed-Mode (Reversed-Phase/Anion-Exchange), 4.6 x 150 mm, 5 µm (e.g., Primesep B)[1]

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 70% B

    • 20-22 min: 70% B

    • 22-22.1 min: 70% to 20% B

    • 22.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Visualizing the Experimental Workflow and Decision Logic

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Method_Selection start Define Analytical Goal q1 Complex Impurity Profile? start->q1 a1_yes Method B: Mixed-Mode HPLC q1->a1_yes Yes q2 High Throughput Needed? q1->q2 No a1_no Method A: RP-HPLC q2->a1_no Yes q3 LC-MS Compatibility Required? q2->q3 No q3->a1_no No a3_yes Method B: (with volatile buffer) q3->a3_yes Yes

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of X-ray crystallography and alternative techniques for the structural confirmation of 3-Cyclopropoxy-5-methylbenzoic acid, a novel organic compound. We present a detailed analysis of experimental data, protocols, and the relative merits of each method to aid in the selection of the most appropriate analytical approach.

The unequivocal confirmation of a molecule's atomic arrangement is paramount for understanding its chemical behavior, predicting its biological activity, and ensuring intellectual property protection. While Single-Crystal X-ray Diffraction (scXRD) remains the gold standard for structural elucidation, obtaining suitable single crystals can be a significant bottleneck. This guide explores viable alternatives, including Powder X-ray Diffraction (PXRD), Three-Dimensional Electron Diffraction (3DED), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative assessment of their performance.

Quantitative Comparison of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the required level of precision, and the availability of instrumentation. The following tables summarize key performance metrics for scXRD, PXRD, and 3DED, based on studies of small organic molecules.

Parameter Single-Crystal X-ray Diffraction (scXRD) Powder X-ray Diffraction (PXRD) Three-Dimensional Electron Diffraction (3DED)
Sample Requirement Single crystal (typically >50 μm)[1]Polycrystalline powder (mg quantity)[2]Nanocrystals (<1 μm)[3][4]
Resolution Atomic resolution (typically <1 Å)[2]Lower than scXRD, dependent on sample crystallinity[2]High resolution, comparable to scXRD[3]
Accuracy of Unit Cell Parameters High (considered the benchmark)Good (deviations typically within ±0.2% of scXRD)[5]High (comparable to scXRD)
Accuracy of Bond Lengths High (benchmark for comparison)Good (deviations typically within ±1.0% of scXRD)[5]High (comparable to scXRD)
Accuracy of Bond Angles High (benchmark for comparison)Good (deviations typically within ±1.0% of scXRD)[5]High (comparable to scXRD)
Primary Application Absolute structure determination[1]Phase identification, quality control[2]Structure determination from nanocrystals[4]

Table 1: General Comparison of X-ray and Electron Diffraction Techniques.

Compound Technique a (Å) b (Å) c (Å) β (°) ** Volume (ų) **
Griseofulvin scXRD8.97148.971419.884890.01600.46
PXRD8.97578.975719.934590.01605.99

Table 2: Comparison of Unit Cell Parameters for Griseofulvin Determined by scXRD and PXRD.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are step-by-step protocols for the key techniques discussed.

Single-Crystal X-ray Diffraction (scXRD) Protocol

This protocol outlines the essential steps for determining the crystal structure of a small organic molecule like this compound.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.

    • Crystals should ideally be well-formed, transparent, and have dimensions between 50 and 250 µm for optimal results.[1]

  • Crystal Mounting:

    • Select a suitable crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial scan to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • The final refined structure is validated and analyzed for geometric parameters.

Powder X-ray Diffraction (PXRD) Protocol

PXRD is a powerful tool for analyzing polycrystalline materials.

  • Sample Preparation:

    • Grind the crystalline sample into a fine, homogeneous powder to ensure random orientation of the crystallites.

    • Pack the powder into a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Collect the diffraction pattern by scanning a range of 2θ angles with monochromatic X-rays.

  • Data Analysis:

    • Identify the peak positions and intensities in the diffractogram.

    • Compare the experimental pattern with databases for phase identification.

    • For structure determination, the unit cell can be indexed from the peak positions, and the structure can be solved and refined using methods like the Rietveld refinement.[5]

Three-Dimensional Electron Diffraction (3DED) Protocol

3DED is an emerging technique for the structural analysis of nanocrystalline materials.

  • Sample Preparation:

    • Disperse the nanocrystalline powder onto a transmission electron microscopy (TEM) grid.

  • Data Collection:

    • Place the TEM grid in a transmission electron microscope.

    • Identify a suitable nanocrystal.

    • Collect a series of electron diffraction patterns while tilting the crystal at small increments.

  • Data Processing and Structure Determination:

    • Process the diffraction patterns to determine the unit cell and integrate the reflection intensities.

    • The structure is then solved and refined using crystallographic software, similar to scXRD.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule, serving as a powerful complementary technique for structural confirmation.

  • Sample Preparation:

    • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

  • Spectral Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the signals to deduce the molecular structure.

    • For this compound, the following characteristic signals would be expected:

      • ¹H NMR: Signals for the aromatic protons, the methyl protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid.

      • ¹³C NMR: Signals for the aromatic carbons, the methyl carbon, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural confirmation of a small organic molecule.

G Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Initial Confirmation scXRD Single-Crystal X-ray Diffraction Purification->scXRD If single crystals obtained PXRD Powder X-ray Diffraction Purification->PXRD If polycrystalline powder ThreeDED 3D Electron Diffraction Purification->ThreeDED If nanocrystals StructureValidation Structure Validation & Confirmation NMR->StructureValidation Spectroscopic Confirmation StructureSolution Structure Solution & Refinement scXRD->StructureSolution PXRD->StructureSolution ThreeDED->StructureSolution StructureSolution->StructureValidation

Caption: Workflow for the structural confirmation of a small organic molecule.

Conclusion

The structural confirmation of this compound can be approached through several complementary techniques. Single-crystal X-ray diffraction, when applicable, provides the most definitive structural information. However, in cases where suitable single crystals cannot be obtained, powder X-ray diffraction and the increasingly powerful 3D electron diffraction offer viable alternatives for obtaining high-quality structural data. Nuclear magnetic resonance spectroscopy remains an indispensable tool for initial structural elucidation and for confirming the final structure in solution. The choice of methodology will ultimately be guided by the specific characteristics of the sample and the desired level of structural detail. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective strategy for the unambiguous structural characterization of novel chemical entities.

References

A Comparative Guide to the Biological Activity of 3-Cyclopropoxy-5-methylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activities of 3-Cyclopropoxy-5-methylbenzoic acid and its structurally related analogs. In the absence of direct experimental data for the target molecule, this report compiles and evaluates the biological profiles of analogous benzoic acid derivatives, focusing on anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. The structure-activity relationships are discussed, and detailed experimental protocols for key biological assays are provided to facilitate further research and drug discovery efforts in this chemical space. All quantitative data are summarized in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The therapeutic potential of these molecules is largely dictated by the nature and position of substituents on the benzene ring, which influence their physicochemical properties and interactions with biological targets. This compound is a novel compound for which the biological activity has not yet been extensively reported. This guide aims to predict and compare its potential biological activities by examining structurally similar analogs. The selected analogs feature substituents such as methoxy, ethoxy, isopropoxy, and dimethyl groups, which serve as proxies for the cyclopropoxy and methyl moieties of the target compound.

Comparative Biological Activities of Benzoic Acid Analogs

The biological activities of various benzoic acid derivatives are summarized below, with a focus on anti-inflammatory, cytotoxic, and enzyme-inhibiting effects.

Anti-inflammatory Activity

Benzoic acid derivatives have been widely investigated for their anti-inflammatory properties, often attributed to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX)[2][3].

  • Substituted Fluorobenzimidazoles: A series of benzoic acid derivatives incorporating a fluorobenzimidazole moiety were synthesized and evaluated for their inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key targets in inflammatory pathways. Several compounds exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema assay[2].

  • Ilex kaushue Derivatives: A new benzoic acid derivative isolated from the leaves of Ilex kaushue, 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acid, demonstrated moderate suppression of tumor necrosis factor-α (TNF-α) production in lipopolysaccharide-induced RAW264 macrophage cells without exhibiting cytotoxicity[4].

  • Piron Metabolite: The main metabolite of the NSAID candidate piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, was found to have anti-inflammatory activity comparable to diclofenac in an in vivo model[5].

Table 1: Anti-inflammatory Activity of Benzoic Acid Analogs

Compound/AnalogTarget/AssayActivityReference
4-((5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)methyl)benzoic acids5-LOX and sEH Inhibition, Carrageenan-induced rat paw edemaPotent anti-inflammatory activity, with some analogs showing IC50 values < 1 µM for 5-LOX or sEH.[2]
3-[2-(2-hydroxyphenyl)acetoxy]benzoic acidTNF-α production in RAW264 cellsModerate suppression of TNF-α.[4]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaActivity comparable to diclofenac.[5]
Cytotoxic Activity

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been a subject of extensive research, with some analogs showing promising anticancer potential[6][7][8].

  • Benzoic Acid on Various Cancer Cell Lines: A study on ten different cancer cell lines demonstrated that benzoic acid exhibits a cytotoxic effect. The IC50 values varied significantly among the cell lines, suggesting different sensitivities to the compound[6][8].

  • 4-(3,4,5-Trimethoxyphenoxy)benzoic Acid Derivatives: This compound and its methyl derivatives were found to significantly suppress the cell viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing cell-cycle arrest at G2/M and apoptosis[9].

  • Anisamide Scaffold Derivatives: A series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide (methoxybenzoic acid amide) scaffold showed antiproliferative activity against various human cancer cell lines, including breast (MCF7), liver (HEPG2), and pancreatic (PaCa2) cancer cells[10].

Table 2: Cytotoxic Activity of Benzoic Acid Analogs

Compound/AnalogCell Line(s)Activity (IC50)Reference
Benzoic AcidVarious cancer cell lines (PC3, HeLa, HUH7, CaCO2, HT29, SW48, MG63, A673, 2A3, CRM612)IC50 values ranged from 85.54 µg/ml to 670.6 µg/ml.[6][8]
4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its methyl derivativeMCF-7 and MDA-MB-468 (Breast Cancer)Significant suppression of cell viability.[9]
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldHEPG2, MCF7, PaCa2IC50 values ranged from 51.9 to 90.9 µg/ml for the most active compounds.[10]
Enzyme Inhibition

Benzoic acid and its derivatives are known to inhibit various enzymes, a property that underlies many of their biological activities.

  • Tyrosinase Inhibition: Several synthesized benzoic acid derivatives showed inhibitory potential against tyrosinase, an enzyme involved in melanin biosynthesis. One of the amide derivatives was found to be a more potent inhibitor than the standard kojic acid[11]. Benzoic acid itself acts as a competitive inhibitor of the cresolase reaction and a more complex inhibitor of the catecholase reaction of mushroom tyrosinase[12].

  • Urease Inhibition: p-Amino and p-hydroxy benzoic acids have been shown to be competitive inhibitors of jackbean urease[13].

  • Slingshot Phosphatase Inhibition: Para-substituted benzoic acid derivatives with a rhodanine scaffold were identified as competitive inhibitors of Slingshot (SSH) protein phosphatase, which is involved in cytoskeleton dynamics[14].

Table 3: Enzyme Inhibitory Activity of Benzoic Acid Analogs

Compound/AnalogEnzymeInhibition Type/PotencyReference
Benzoic Acid Amide DerivativeTyrosinaseIC50 = 1.09 µM[11]
Benzoic AcidTyrosinase (Mushroom)Competitive (cresolase), Partial uncompetitive/Competitive (catecholase)[12]
p-Amino and p-Hydroxy Benzoic AcidsUrease (Jackbean)Competitive[13]
Rhodanine-scaffold para-substituted benzoic acid derivativesSlingshot (SSH) PhosphataseCompetitive, Ki ≈ 4 µM[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide further investigation into the biological activity of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[15].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme[16][17][18].

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme, buffer, and any necessary co-factors.

  • Inhibitor Addition: Add various concentrations of the test compound (inhibitor) to the wells. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots[17][19][20].

Visualizations

Signaling Pathway Diagram

Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB->Pro_inflammatory_Genes Transcription NO NO Pro_inflammatory_Genes->NO iNOS PGs PGs Pro_inflammatory_Genes->PGs COX-2 TNFa TNF-α Pro_inflammatory_Genes->TNFa Expression Benzoic_Acid_Analogs Benzoic Acid Analogs Benzoic_Acid_Analogs->NFkB Inhibition? Benzoic_Acid_Analogs->Pro_inflammatory_Genes Inhibition?

Caption: Potential inhibition of the NF-κB inflammatory pathway by benzoic acid analogs.

Experimental Workflow Diagram

General Workflow for Biological Activity Screening Compound_Synthesis Compound Synthesis (this compound & Analogs) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Compound_Synthesis->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., COX, LOX, Tyrosinase) Compound_Synthesis->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50, SAR) Cytotoxicity_Screening->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A typical workflow for screening the biological activity of novel compounds.

Conclusion

While direct experimental data for this compound is currently unavailable, this comparative guide provides a strong foundation for predicting its potential biological activities. Based on the analysis of its structural analogs, it is plausible that this compound may exhibit anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research, including synthesis and in vitro screening, is warranted to fully elucidate the biological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

No Publicly Available Data on the Cross-Reactivity of 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no publicly available information on the cross-reactivity, binding profile, or specific biological targets of 3-Cyclopropoxy-5-methylbenzoic acid.

Researchers, scientists, and drug development professionals should be aware that, at present, there are no published studies detailing the binding affinities, IC50 values, or potential off-target effects of this specific compound. Consequently, a comparison guide detailing its cross-reactivity against other compounds cannot be compiled.

The absence of data prevents the creation of summary tables with quantitative metrics and detailed experimental protocols as requested. Furthermore, without knowledge of its biological targets and signaling pathways, visualizations of its mechanism of action cannot be generated.

General information on the structure-activity relationships of benzoic acid derivatives suggests that the nature and position of substituents on the benzoic acid ring can significantly influence their biological activity. However, such general principles cannot be used to predict the specific cross-reactivity profile of this compound without experimental validation.

It is recommended that any research or development involving this compound should include initial screening and profiling to determine its biological activity and potential cross-reactivity with relevant targets.

A Comparative Guide to the In Vivo Efficacy of Tranilast and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), a compound with noted anti-inflammatory and anti-fibrotic properties, and Paclitaxel, a well-established chemotherapeutic agent, in preclinical breast cancer models. This objective analysis is supported by experimental data from published studies, offering insights into their respective mechanisms of action and therapeutic potential.

Executive Summary

Tranilast has demonstrated significant efficacy in reducing primary tumor growth and metastasis in a syngeneic mouse model of breast cancer, primarily through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Paclitaxel, a standard-of-care chemotherapy drug, exhibits potent tumor growth inhibition in human breast cancer xenograft models by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3] While direct comparative studies are limited, this guide consolidates available in vivo data to facilitate a scientific evaluation of their performance.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies on Tranilast and Paclitaxel in breast cancer models.

Table 1: In Vivo Efficacy of Tranilast in a 4T1 Mouse Mammary Carcinoma Model

CompoundDosage and AdministrationMouse StrainCell LinePrimary Tumor Growth InhibitionMetastasis InhibitionReference
TranilastGavageBALB/c4T1 (syngeneic)>50% reduction>90% reduction in lung and liver metastases[1]

Table 2: In Vivo Efficacy of Paclitaxel in Human Breast Cancer Xenograft Models

CompoundDosage and AdministrationMouse StrainCell LinePrimary Tumor Growth InhibitionReference
PaclitaxelIntraperitoneal injectionSCIDMDA-MB-231 (human)Significant inhibition of tumor growth[4]
PaclitaxelNot specifiedNudeMCF-7 (human)Significant inhibition of tumor growth[3][5]
PaclitaxelIntraperitoneal injectionNOD-SCIDMDA-MB-231 (human)Significant repression of tumor growth (in combination with E1A gene therapy)[6][7]

Mechanism of Action

The antitumor effects of Tranilast and Paclitaxel are attributed to distinct molecular mechanisms.

Tranilast: The primary mechanism of action for Tranilast in cancer models is the inhibition of the TGF-β signaling pathway .[1][8][9] TGF-β is a cytokine that plays a crucial role in tumor progression by promoting cell proliferation, invasion, and metastasis. By inhibiting this pathway, Tranilast can effectively reduce primary tumor growth and, most notably, metastatic spread.[1][10]

Paclitaxel: Paclitaxel is a potent antimicrotubule agent .[11][12] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[13][14] This hyper-stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[11][12][13]

Signaling Pathway Diagrams

Tranilast_TGF_Beta_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII TBRI TGF-β Receptor I TBRII->TBRI Activates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Proliferation, Invasion, Metastasis) Nucleus->Gene_transcription Promotes Tranilast Tranilast Tranilast->TBRI Inhibits

Caption: Tranilast inhibits the TGF-β signaling pathway.

Paclitaxel_Microtubule_Pathway Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule (Dynamic) Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Stable_Microtubule Stable Microtubule (Non-functional) Microtubule->Stable_Microtubule Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stable_Microtubule->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to apoptosis.

Experimental Protocols

A summary of the methodologies employed in the referenced in vivo studies is provided below.

Tranilast in 4T1 Mouse Mammary Carcinoma Model
  • Animal Model: Female BALB/c mice.[1]

  • Cell Line and Implantation: 4T1 mouse mammary carcinoma cells, which are syngeneic to BALB/c mice, were inoculated into the mammary fat pads.[1] This model is known for its high tumorigenicity and spontaneous metastasis to distant organs, closely mimicking human metastatic breast cancer.[15][16][17]

  • Treatment: Tranilast was administered orally via gavage.[1]

  • Efficacy Evaluation: Primary tumor growth was monitored, and at the end of the study, lungs and livers were examined for metastatic lesions.[1]

Tranilast_Workflow Start Start Cell_Culture 4T1 Cell Culture Start->Cell_Culture Implantation Mammary Fat Pad Implantation (BALB/c mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Treatment Tranilast (Gavage) Tumor_Growth->Treatment Efficacy_Assessment Efficacy Assessment: - Primary Tumor Volume - Metastasis (Lungs, Liver) Treatment->Efficacy_Assessment End End Efficacy_Assessment->End

Caption: Experimental workflow for Tranilast in vivo study.

Paclitaxel in Human Breast Cancer Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., SCID or NOD-SCID) are used to prevent rejection of human tumor cells.[4][6][7]

  • Cell Lines and Implantation: Human breast cancer cell lines, such as MDA-MB-231 (triple-negative) or MCF-7 (estrogen receptor-positive), were injected into the mammary fat pad.[3][5][4][6]

  • Treatment: Paclitaxel was typically administered via intraperitoneal injection.[4][7]

  • Efficacy Evaluation: The primary endpoint was the inhibition of tumor growth, measured by tumor volume over time.[3][5][4][6]

Paclitaxel_Workflow Start Start Cell_Culture Human Breast Cancer Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Implantation Mammary Fat Pad Implantation (Immunocompromised mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth Implantation->Tumor_Growth Treatment Paclitaxel (Intraperitoneal) Tumor_Growth->Treatment Efficacy_Assessment Efficacy Assessment: - Tumor Volume Treatment->Efficacy_Assessment End End Efficacy_Assessment->End

Caption: Experimental workflow for Paclitaxel in vivo study.

Concluding Remarks

This guide highlights the distinct yet potent in vivo anticancer activities of Tranilast and Paclitaxel in different preclinical breast cancer models. Tranilast shows particular promise in inhibiting metastasis, a critical aspect of cancer progression, through its targeted inhibition of the TGF-β pathway. Paclitaxel remains a cornerstone of chemotherapy with its well-defined mechanism of inducing mitotic arrest.

The differences in the experimental models used (syngeneic vs. xenograft) are important considerations when comparing the efficacy of these two compounds. Future head-to-head studies in the same breast cancer model would be invaluable for a more direct comparison and to better understand their potential synergistic effects. This information is intended to aid researchers in designing future studies and in the ongoing development of novel and effective cancer therapeutics.

References

head-to-head comparison of different synthesis routes for 3-Cyclopropoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

The synthesis of 3-Cyclopropoxy-5-methylbenzoic acid, a potentially valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. This guide provides a head-to-head comparison of the most promising methods, offering detailed experimental protocols and quantitative data to aid researchers in selecting the optimal strategy for their specific needs. The primary routes evaluated are the classical Williamson ether synthesis and the more modern Chan-Lam O-cyclopropylation.

At a Glance: Comparison of Synthesis Routes

ParameterWilliamson Ether SynthesisChan-Lam O-cyclopropylation
Starting Material Methyl 3-hydroxy-5-methylbenzoateMethyl 3-hydroxy-5-methylbenzoate
Key Reagents Cyclopropyl bromide, Potassium carbonatePotassium cyclopropyltrifluoroborate, Copper(II) acetate, 1,10-Phenanthroline
Reaction Time 12 - 24 hours12 hours
Reaction Temperature 80 - 120 °C70 °C
Reported Yield Moderate (estimated 40-60%)Good (reported for similar substrates: 56%)
Key Advantages Utilizes readily available and less expensive reagents.Milder reaction conditions, high functional group tolerance.
Key Disadvantages Harsher reaction conditions, potential for lower yields due to the lower reactivity of cyclopropyl bromide.Requires a more specialized boronate reagent and a catalyst system.

Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and straightforward method for the formation of ethers. In this proposed route, the hydroxyl group of methyl 3-hydroxy-5-methylbenzoate is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack cyclopropyl bromide. A final hydrolysis step yields the target carboxylic acid.

Williamson_Ether_Synthesis Start Methyl 3-hydroxy- 5-methylbenzoate Intermediate1 Potassium 3-methoxycarbonyl- 5-methylphenoxide Start->Intermediate1 K2CO3, Acetone Intermediate2 Methyl 3-cyclopropoxy- 5-methylbenzoate Intermediate1->Intermediate2 Cyclopropyl bromide, reflux Product 3-Cyclopropoxy- 5-methylbenzoic acid Intermediate2->Product 1. NaOH, H2O/MeOH 2. H+

Figure 1. Proposed Williamson ether synthesis route.
Experimental Protocol:

Step 1: O-Cyclopropylation of Methyl 3-hydroxy-5-methylbenzoate

  • To a solution of methyl 3-hydroxy-5-methylbenzoate (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add cyclopropyl bromide (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-cyclopropoxy-5-methylbenzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 3-cyclopropoxy-5-methylbenzoate in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield this compound.

Synthesis Route 2: Chan-Lam O-cyclopropylation

The Chan-Lam O-cyclopropylation is a copper-catalyzed cross-coupling reaction that offers a modern and often milder alternative to the Williamson ether synthesis. This route utilizes potassium cyclopropyltrifluoroborate as the cyclopropyl source in the presence of a copper catalyst and a ligand.

Chan_Lam_Cyclopropylation Start Methyl 3-hydroxy- 5-methylbenzoate Intermediate Methyl 3-cyclopropoxy- 5-methylbenzoate Start->Intermediate Potassium cyclopropyltrifluoroborate, Cu(OAc)2, 1,10-Phenanthroline, K2CO3, Toluene/H2O, 70 °C, O2 Product 3-Cyclopropoxy- 5-methylbenzoic acid Intermediate->Product 1. NaOH, H2O/MeOH 2. H+

Figure 2. Chan-Lam O-cyclopropylation route.
Experimental Protocol:

Step 1: O-Cyclopropylation of Methyl 3-hydroxy-5-methylbenzoate

  • To a vial, add methyl 3-hydroxy-5-methylbenzoate (1 equivalent), potassium cyclopropyltrifluoroborate (3 equivalents), copper(II) acetate (0.1 equivalents), 1,10-phenanthroline (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add toluene and water (e.g., in a 3:1 ratio).

  • Seal the vial and purge with oxygen (an oxygen-filled balloon is sufficient).

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-cyclopropoxy-5-methylbenzoate.

Step 2: Hydrolysis to this compound

  • Follow the same hydrolysis procedure as described in the Williamson ether synthesis route.

Discussion and Outlook

Both the Williamson ether synthesis and the Chan-Lam O-cyclopropylation present viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the specific requirements of the researcher, including reagent availability, cost considerations, and the need for mild reaction conditions.

The Williamson ether synthesis is a cost-effective method that utilizes common laboratory reagents. However, the conditions are harsher, and the yield may be compromised due to the inherent stability of the cyclopropyl ring, making cyclopropyl bromide a less reactive electrophile compared to simple alkyl halides.

Conversely, the Chan-Lam O-cyclopropylation offers the significant advantage of milder reaction conditions and a demonstrated tolerance for a wide range of functional groups. While this method requires more specialized reagents, such as the potassium cyclopropyltrifluoroborate and a copper catalyst system, it may provide higher and more reproducible yields, particularly for substrates that are sensitive to harsher conditions. For the synthesis of 1-cyclopropoxy-3-methoxybenzene, a structurally similar compound, a yield of 56% has been reported using this method.

Further optimization of both routes could lead to improved yields and efficiency. For the Williamson synthesis, exploring different base and solvent combinations, as well as the use of phase-transfer catalysts, could enhance the reaction rate. For the Chan-Lam coupling, screening of different copper sources, ligands, and reaction parameters may further boost the yield.

Ultimately, the selection of the optimal synthesis route will involve a trade-off between the cost and availability of starting materials and the desire for mild, high-yielding reaction conditions. This guide provides the necessary foundational information for researchers to make an informed decision based on their laboratory capabilities and project goals.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic data for 3-Cyclopropoxy-5-methylbenzoic acid, its precursor 3-hydroxy-5-methylbenzoic acid, and a related analogue, 3-methylbenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

The structural similarity between these molecules allows for a comparative analysis of their spectroscopic features. Understanding the spectral characteristics of the precursor and the analogue provides a valuable reference for the characterization of the target compound, this compound.

Below is a visual representation of the structural relationships between the compared molecules.

G cluster_0 Structural Comparison 3-Cyclopropoxy-5-methylbenzoic_Acid This compound 3-Hydroxy-5-methylbenzoic_Acid 3-Hydroxy-5-methylbenzoic Acid 3-Hydroxy-5-methylbenzoic_Acid->3-Cyclopropoxy-5-methylbenzoic_Acid Precursor 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoic_Acid->3-Cyclopropoxy-5-methylbenzoic_Acid Analogue

Caption: Structural relationship between the target compound and its precursor and analogue.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (ppm)

CompoundAr-H-CH₃-OH / -OCH-Cyclopropyl-H
This compound ~7.0-7.5 (m)~2.3 (s)~3.8 (m)~0.6-0.9 (m)
3-Hydroxy-5-methylbenzoic Acid 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)[1]2.19 (s, 3H)[1]--
3-Methylbenzoic Acid 7.22-7.61 (m, 2H), 7.64-8.03 (m, 2H)[2]2.37 (s, 3H)[2]--

Table 2: ¹³C NMR Data (ppm)

CompoundC=OAr-CAr-C-OAr-C-CH₃-CH₃Cyclopropyl-C
This compound ~170~115-135~158~140~21~5-10, ~60
3-Hydroxy-5-methylbenzoic Acid 170.26[1]113.00, 121.03, 122.25, 130.65[1]155.34[1]140.55[1]20.20[1]-
3-Methylbenzoic Acid 167.9[2]126.9, 128.9, 130.2, 131.2, 133.9[2]-138.4[2]21.3[2]-

Table 3: IR Data (cm⁻¹)

CompoundO-H (acid)C=OC-OAr C-H
This compound ~2500-3300 (broad)~1680-1710~1200-1300~3000-3100
3-Hydroxy-5-methylbenzoic Acid 2500-3300 (broad), 3300-3600 (sharp, phenolic)~1680-1710~1200-1300~3000-3100
3-Methylbenzoic Acid 2500-3300 (broad)1680-17101200-13003000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Base Peak
This compound 192175147-
3-Hydroxy-5-methylbenzoic Acid 152.0473[3]135107-
3-Methylbenzoic Acid 136[4]119[5]91119[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize benzoic acid derivatives.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[6] The chemical shifts are reported in parts per million (ppm) relative to TMS. For identifying acidic protons, a D₂O exchange experiment can be performed where a few drops of D₂O are added to the NMR tube, and the disappearance of the acidic proton signal is observed.[7]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method or the KBr pellet method is commonly used.[8][9] In the thin solid film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[8] Alternatively, for the KBr pellet method, a small amount of the sample is ground with dry potassium bromide powder and compressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are often obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[10] The fragmentation pattern provides information about the molecular weight and structure of the compound. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.[11]

Data Interpretation and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel benzoic acid derivative.

G cluster_1 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Dissolution/Mulling) NMR_Analysis NMR Analysis (¹H, ¹³C, D₂O exchange) Sample_Preparation->NMR_Analysis IR_Analysis IR Analysis (Functional Groups) Sample_Preparation->IR_Analysis MS_Analysis MS Analysis (Molecular Weight, Fragmentation) Sample_Preparation->MS_Analysis Data_Integration Data Integration & Structural Elucidation NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration

Caption: A generalized workflow for spectroscopic analysis.

References

A Comparative Guide to the Analytical Validation of 3-Cyclopropoxy-5-methylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantification of 3-Cyclopropoxy-5-methylbenzoic acid against traditional High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. The presented data underscores the suitability and enhanced performance of the UPLC-MS method for high-throughput analysis in a drug development setting.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of pharmaceutical compounds.[1][2][3] This section compares the performance of a novel UPLC-MS method with established HPLC-UV and GC-MS techniques for the analysis of this compound.

Table 1: Performance Characteristics of Analytical Methods

ParameterUPLC-MS (New Method)HPLC-UV (Alternative 1)GC-MS (Alternative 2)
Linearity (R²) > 0.999> 0.995> 0.997
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 103.5%97.2 - 102.8%
Precision (% RSD) < 1.5%< 3.0%< 2.5%
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL1 ng/mL (as derivative)
Limit of Quantitation (LOQ) 0.3 ng/mL15 ng/mL3 ng/mL (as derivative)
Specificity High (Mass Detection)Moderate (UV Detection)High (Mass Detection)
Run Time 5 minutes15 minutes20 minutes
Sample Preparation Simple DilutionDilution & FiltrationDerivatization Required

The UPLC-MS method demonstrates superior sensitivity, with significantly lower LOD and LOQ values, and a faster run time, making it ideal for high-throughput screening.[4][5] While GC-MS also offers high sensitivity and specificity, it necessitates a derivatization step to improve the volatility of the carboxylic acid, adding complexity and time to the sample preparation process.[6][7][8][9] The HPLC-UV method, though robust, shows limitations in sensitivity and specificity compared to the mass spectrometry-based techniques.[10][11]

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

1. UPLC-MS Method (New Method)

  • Instrumentation: ACQUITY UPLC H-Class System coupled with an ACQUITY QDa Mass Detector.[4]

  • Column: ACQUITY PREMIER BEH C18 AX Column (2.1 x 50 mm, 1.7 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization (ESI) in negative mode, monitoring the [M-H]⁻ ion for this compound.

2. HPLC-UV Method (Alternative 1)

  • Instrumentation: Standard HPLC system with a UV/Vis or PDA detector.

  • Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) (60:40, v/v).[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

3. GC-MS Method (Alternative 2)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Samples are derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ester of the carboxylic acid prior to injection.[6]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

  • MS Detection: Electron Ionization (EI) at 70 eV, monitoring characteristic fragment ions.

Visualizing Method Validation and Application

To further illustrate the processes and potential applications related to the analysis of this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_lifecycle 4. Method Lifecycle define_purpose Define Intended Use set_acceptance Set Acceptance Criteria define_purpose->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report routine_use Routine Use & Monitoring validation_report->routine_use change_control Change Control routine_use->change_control change_control->define_purpose Revalidation

Caption: Workflow for Analytical Method Validation.

hypothetical_signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound 3-Cyclopropoxy-5- methylbenzoic acid compound->receptor Antagonist

References

Safety Operating Guide

Proper Disposal of 3-Cyclopropoxy-5-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Cyclopropoxy-5-methylbenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to understand its potential hazards. While a specific Safety Data Sheet (SDS) was not located, the hazards can be inferred from its chemical structure as a carboxylic acid derivative.

Assumed Hazards:

  • May cause skin and eye irritation or burns.

  • May be harmful if swallowed or inhaled.

  • Dust may form explosive mixtures with air.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid dust inhalation.

Hazard Data Summary (Inferred)
Hazard Class Assumed to be an irritant
Primary Routes of Exposure Skin contact, eye contact, inhalation
Incompatibilities Strong oxidizing agents, strong bases, strong acids
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Clean the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and placed in a sealed, labeled container for disposal.[1]

Waste Disposal Procedure

Never dispose of this compound down the drain or in the regular trash.[2] It must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in its original container if possible, or in a compatible, well-sealed container.[3][4] The container must be chemically resistant to acids.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[4]

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.[5]

    • Ensure the storage area is secure and away from incompatible materials.[4] Use secondary containment to prevent spills.[5]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.[2][5]

Empty Container Disposal

Empty containers that held this compound must also be disposed of properly.

Procedure for Empty Containers:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.[1][3]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.[1][2]

  • Final Disposal: Dispose of the rinsed, unlabeled container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G start Start: Have 3-Cyclopropoxy-5- methylbenzoic acid for disposal is_spill Is it a spill? start->is_spill is_waste Is it waste chemical? start->is_waste is_container Is it an empty container? start->is_container spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_protocol Follow Waste Disposal Procedure is_waste->waste_protocol Yes container_protocol Follow Empty Container Disposal Procedure is_container->container_protocol Yes collect_spill Collect spill residue in labeled hazardous waste container spill_protocol->collect_spill collect_waste Collect in a labeled hazardous waste container waste_protocol->collect_waste triple_rinse Triple rinse container container_protocol->triple_rinse store_waste Store in designated hazardous waste accumulation area collect_spill->store_waste collect_waste->store_waste dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container request_pickup Request pickup from EHS store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Cyclopropoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Cyclopropoxy-5-methylbenzoic acid. The following safety and handling guidelines are based on the known hazards of structurally similar compounds, such as m-Toluic acid and p-Toluic acid. It is crucial to conduct a thorough risk assessment before handling this chemical and to consult with a qualified safety professional.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance to ensure safe operations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[1][2]Nitrile or neoprene gloves.[3]Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended.[4]Standard laboratory coat.
Conducting reactions and transfers Chemical splash goggles and a face shield.[5]Nitrile or neoprene gloves.[3]Work within a certified chemical fume hood.Chemical-resistant laboratory coat.
Handling potential spills Chemical splash goggles and a face shield.[5]Heavy-duty nitrile or neoprene gloves.A full-face respirator with organic vapor cartridges may be necessary depending on the spill size.Chemical-resistant suit or apron.

Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Engineering Controls:

  • All work with the solid compound or its solutions should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for procedures that may generate dust or aerosols.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid direct contact with the skin and eyes.[6]

  • Do not inhale dust or vapors.[6]

  • Minimize dust generation during handling.

  • Use appropriate tools and techniques for weighing and transferring the solid material.

  • Keep containers tightly closed when not in use.[7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

Hygiene Measures:

  • Do not eat, drink, or smoke in the laboratory.

  • Remove and wash contaminated clothing before reuse.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Solid and liquid waste should be collected in separate, compatible containers.

Disposal Procedure:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates a standard workflow for safely handling a hazardous chemical like this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Similar Compounds Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area (Fume Hood) Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving/ Reaction Setup Weighing->Dissolving Running Reaction Running Reaction Dissolving->Running Reaction Work-up Reaction Work-up Running Reaction->Work-up Decontaminate Decontaminate Glassware & Work Area Work-up->Decontaminate Dispose Waste Dispose of Chemical Waste Properly Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.